(2-Amino-4-fluorophenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-amino-4-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXFGEIRYBKMMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508535 | |
| Record name | (2-Amino-4-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197783-88-3 | |
| Record name | (2-Amino-4-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-amino-4-fluorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Amino-4-fluorophenyl)methanol: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-Amino-4-fluorophenyl)methanol, a key chemical intermediate in the development of novel therapeutics. This document details its chemical and physical properties, outlines a practical synthetic approach, and explores its application in the synthesis of biologically active molecules, with a focus on its role in the development of histone deacetylase (HDAC) inhibitors for cancer therapy.
Chemical Identification and Properties
The compound of interest is most consistently identified in chemical databases under the CAS number 840501-15-7 , with the IUPAC name (4-Amino-2-fluorophenyl)methanol . While the user's query referred to it as "this compound," this is likely an alternative naming convention for the same chemical structure. For clarity and consistency with the CAS registry, this guide will primarily use the name (4-Amino-2-fluorophenyl)methanol.
A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of (4-Amino-2-fluorophenyl)methanol
| Property | Value | Source(s) |
| CAS Number | 840501-15-7 | [1][2] |
| Molecular Formula | C₇H₈FNO | [1][2] |
| Molecular Weight | 141.14 g/mol | [1] |
| Boiling Point | 286.9 ± 25.0 °C at 760 mmHg | [2] |
| Physical Form | Solid | [1] |
| Purity (typical) | 95-98% | [1][2] |
| InChI Key | QXWJNSZYNRUFPK-UHFFFAOYSA-N | [2] |
Synthesis of (4-Amino-2-fluorophenyl)methanol
A common and effective method for the synthesis of (4-Amino-2-fluorophenyl)methanol is the reduction of its corresponding carboxylic acid, 4-amino-2-fluorobenzoic acid. This transformation can be efficiently achieved using a powerful reducing agent such as Lithium Aluminium Hydride (LiAlH₄) in an anhydrous ether solvent.
Experimental Protocol: Reduction of 4-Amino-2-fluorobenzoic Acid
Materials:
-
4-Amino-2-fluorobenzoic acid
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Distilled water
-
10% Sulfuric acid
-
Saturated sodium bicarbonate solution
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of Lithium Aluminium Hydride (a molar excess, typically 1.5-2 equivalents) in anhydrous diethyl ether or THF is prepared and stirred.
-
Addition of Starting Material: A solution of 4-amino-2-fluorobenzoic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension via a dropping funnel. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
Work-up: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water. This is followed by the addition of 10% sulfuric acid to neutralize the mixture.
-
Extraction: The resulting mixture is filtered, and the filtrate is transferred to a separatory funnel. The aqueous layer is extracted multiple times with diethyl ether.
-
Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Final Purification: The crude (4-Amino-2-fluorophenyl)methanol can be further purified by recrystallization or column chromatography to obtain the final product of high purity.
Below is a graphical representation of the synthesis workflow.
References
Technical Guide: Physicochemical Properties of (2-Amino-4-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-4-fluorophenyl)methanol, also known as 2-amino-4-fluorobenzyl alcohol, is an aromatic organic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring an aminobenzyl alcohol core with a fluorine substituent, makes it a valuable building block for the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for the determination of key properties, and a proposed synthetic route.
Physicochemical Properties
A summary of the available and predicted physicochemical data for this compound is presented below. It is important to note that while some properties have been predicted through computational models, experimentally determined values are not widely available in the current literature.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-Amino-4-fluorobenzyl alcohol | N/A |
| CAS Number | 197783-88-3 | [1][2] |
| Molecular Formula | C₇H₈FNO | [1][2] |
| Molecular Weight | 141.14 g/mol | [1][2] |
| Melting Point | Data not available | N/A |
| Boiling Point | 293.8 ± 25.0 °C (Predicted) | [1] |
| Solubility | Data not available | N/A |
| pKa | 14.14 ± 0.10 (Predicted) | [1] |
| logP | Data not available | N/A |
Synthesis of this compound
A potential synthetic route to this compound involves the reduction of the carboxylic acid group of 2-amino-4-fluorobenzoic acid. A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation.
Experimental Protocol: Reduction of 2-Amino-4-fluorobenzoic Acid with LiAlH₄
This protocol is a general procedure for the reduction of a carboxylic acid to a primary alcohol using lithium aluminum hydride and should be adapted and optimized for the specific substrate.[3][4]
Materials:
-
2-Amino-4-fluorobenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
10% (v/v) Sulfuric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Setup: Assemble a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Reaction: Suspend lithium aluminum hydride (a slight excess relative to the carboxylic acid) in anhydrous THF in the reaction flask.
-
Dissolve 2-amino-4-fluorobenzoic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, stir the reaction mixture at room temperature or under gentle reflux until the reaction is complete, as monitored by TLC.
-
Workup: Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic and gas-evolving step and must be performed with extreme care.
-
Acidify the mixture by slowly adding 10% sulfuric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by a suitable method such as column chromatography or recrystallization.
Experimental Protocols for Physicochemical Property Determination
Due to the lack of experimentally determined data, the following sections provide detailed, generalized protocols for measuring the key physicochemical properties of this compound.
Melting Point Determination
The melting point is a fundamental physical property that indicates the purity of a crystalline solid.
Methodology: Capillary Melting Point Method
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Methodology: Microscale Boiling Point Determination
-
Sample Preparation: Place a small amount of liquid this compound into a small test tube.
-
Capillary Insertion: Invert a sealed-end capillary tube and place it, open end down, into the liquid.
-
Heating: Attach the test tube to a thermometer and heat it in a suitable heating bath (e.g., oil bath).
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
Solubility Determination
Solubility is a crucial parameter for drug development, affecting formulation and bioavailability.
Methodology: Shake-Flask Method
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide).
-
Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, allow the excess solid to settle. Carefully remove an aliquot of the supernatant, filter it to remove any undissolved solid, and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
pKa Determination
The pKa value indicates the strength of an acid or a base and is critical for understanding a compound's ionization state at different pH values.
Methodology: Potentiometric Titration
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the point where half of the compound is in its ionized form.
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its pharmacokinetic properties.
Methodology: Shake-Flask Method
-
System Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated before use.
-
Partitioning: Dissolve a known amount of this compound in one of the phases (usually the one in which it is more soluble). Add a known volume of the second phase.
-
Equilibration: Vigorously shake the mixture for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation and Analysis: Separate the n-octanol and aqueous layers by centrifugation. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.
Conclusion
This technical guide has summarized the currently available physicochemical information for this compound and provided detailed experimental protocols for the determination of its key properties. While predicted values for some properties are available, there is a clear need for experimental validation to provide a more accurate and complete physicochemical profile of this compound. The provided synthetic route and experimental methodologies offer a solid foundation for researchers and drug development professionals working with this promising chemical entity.
References
A Comprehensive Technical Guide to the Synthesis and Characterization of (2-Amino-4-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the synthesis and characterization of (2-Amino-4-fluorophenyl)methanol, a key building block in the development of various pharmaceutical compounds. This guide details a reliable synthetic route, purification methods, and comprehensive characterization data.
Synthesis
This compound can be effectively synthesized via the reduction of 2-amino-4-fluorobenzaldehyde. This common method utilizes hydride-reducing agents to selectively reduce the aldehyde functionality to a primary alcohol. Two widely used and effective reducing agents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Synthetic Pathway
The general synthetic scheme involves the reduction of the carbonyl group of 2-amino-4-fluorobenzaldehyde to a hydroxyl group, yielding this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Reduction using Sodium Borohydride (NaBH₄)
This protocol is adapted from general procedures for the reduction of aldehydes.
Materials:
-
2-amino-4-fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-fluorobenzaldehyde (1.0 eq.) in methanol (10-15 mL per gram of aldehyde).
-
Cool the solution in an ice bath with stirring.
-
Slowly add sodium borohydride (1.1-1.5 eq.) to the cooled solution in small portions. Hydrogen gas evolution may be observed.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Characterization
The structure and purity of the synthesized this compound are confirmed by various analytical techniques, including melting point determination and spectroscopic methods.
Physical Properties
| Property | Value |
| CAS Number | 840501-15-7 |
| Molecular Formula | C₇H₈FNO |
| Molecular Weight | 141.14 g/mol |
| Appearance | Solid |
| Melting Point | Not available |
Spectroscopic Data
2.2.1. ¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1 - 7.3 | m | 1H | Aromatic CH (H6) |
| ~ 6.4 - 6.6 | m | 2H | Aromatic CH (H3, H5) |
| ~ 4.8 - 5.2 | br s | 2H | -NH₂ |
| ~ 4.5 - 4.7 | s | 2H | -CH₂OH |
| ~ 3.5 - 4.0 | br s | 1H | -OH |
Solvent: CDCl₃ or DMSO-d₆
2.2.2. ¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 165 (d, J ≈ 240 Hz) | C-F (C4) |
| ~ 145 - 150 (d, J ≈ 10 Hz) | C-NH₂ (C2) |
| ~ 128 - 132 (d, J ≈ 8 Hz) | C6 |
| ~ 120 - 125 (d, J ≈ 20 Hz) | C1 |
| ~ 100 - 105 (d, J ≈ 25 Hz) | C5 |
| ~ 100 - 105 (d, J ≈ 25 Hz) | C3 |
| ~ 60 - 65 | -CH₂OH |
Solvent: CDCl₃ or DMSO-d₆
2.2.3. Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad, Strong | O-H and N-H stretching |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching |
| 1620 - 1600 | Strong | N-H bending (scissoring) |
| 1500 - 1400 | Strong | Aromatic C=C stretching |
| 1250 - 1200 | Strong | C-F stretching |
| 1100 - 1000 | Strong | C-O stretching |
2.2.4. Mass Spectrometry (MS) (Predicted)
| m/z | Interpretation |
| 141 | [M]⁺ (Molecular ion) |
| 124 | [M - NH₃]⁺ |
| 122 | [M - H₂O]⁺ |
| 112 | [M - CHO]⁺ |
| 95 | [M - H₂O - HCN]⁺ or [M - NH₃ - CHO]⁺ |
Ionization method: Electron Ionization (EI) or Electrospray Ionization (ESI)
Experimental Protocols for Characterization
The following are generalized protocols for the characterization of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Procedure:
-
Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
Infrared (IR) Spectroscopy
Procedure:
-
Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, prepare a KBr pellet containing a small amount of the sample.
-
Record the spectrum and identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., ESI or EI).
-
Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.
Logical Workflow for Synthesis and Characterization
Caption: Overall workflow from synthesis to characterization.
This technical guide provides a framework for the synthesis and characterization of this compound. Researchers should always adhere to standard laboratory safety practices and may need to optimize the described protocols based on their specific experimental conditions and available equipment.
Spectroscopic Profile of (2-Aminophenyl)methanol: A Technical Overview
Introduction
(2-Aminophenyl)methanol is a valuable bifunctional organic molecule featuring both an amino group and a primary alcohol attached to a benzene ring. This structure makes it a versatile building block in the synthesis of a variety of heterocyclic compounds and pharmaceutical agents. Accurate characterization of this compound is essential for its use in research and development, and this is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document provides a summary of the key spectroscopic data for (2-aminophenyl)methanol and outlines the standard experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for (2-aminophenyl)methanol.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | m | 2H | Ar-H |
| ~6.6-6.8 | m | 2H | Ar-H |
| ~4.6 | s | 2H | -CH₂OH |
| ~4.0 (broad) | s | 2H | -NH₂ |
| ~2.5 (broad) | s | 1H | -OH |
Note: Solvent used is typically CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS). The positions of -NH₂ and -OH protons can be variable and may exchange with deuterium in the presence of D₂O.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Ar-C-NH₂ |
| ~128-130 | Ar-C |
| ~125 | Ar-C-CH₂OH |
| ~116-118 | Ar-C |
| ~64 | -CH₂OH |
Note: Solvent used is typically CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent peak.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H and N-H stretching |
| 3050-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching |
| 1620-1580 | Medium | N-H bending and Aromatic C=C stretching |
| 1490-1450 | Medium | Aromatic C=C stretching |
| 1050-1000 | Strong | C-O stretching |
Note: Spectrum is typically acquired from a KBr pellet or as a thin film.
Table 4: Mass Spectrometry (MS) Data[1][2]
| m/z | Relative Intensity (%) | Assignment |
| 123 | ~80 | [M]⁺ (Molecular Ion) |
| 106 | 100 | [M-OH]⁺ |
| 77 | ~40 | [C₆H₅]⁺ |
Note: Data corresponds to Electron Ionization (EI) Mass Spectrometry.
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic analyses cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
Sample Preparation:
-
Approximately 5-10 mg of the (2-aminophenyl)methanol sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
A small amount of a reference standard, typically tetramethylsilane (TMS), is added.
-
The solution is then transferred to a 5 mm NMR tube.
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom.
-
To confirm the presence of exchangeable protons (-OH, -NH₂), a D₂O exchange experiment can be performed by adding a drop of deuterium oxide to the NMR tube and re-acquiring the ¹H NMR spectrum. The signals corresponding to the exchangeable protons will disappear or significantly diminish.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid (2-aminophenyl)methanol sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet is placed in the sample holder of the FTIR spectrometer.
-
The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.
Sample Preparation:
-
A dilute solution of the (2-aminophenyl)methanol sample is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
Data Acquisition (Electron Ionization - EI):
-
The sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent.
-
The vaporized sample enters the ion source of the mass spectrometer.
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like (2-aminophenyl)methanol.
Caption: General workflow for the spectroscopic characterization of (2-aminophenyl)methanol.
Solubility and stability of (2-Amino-4-fluorophenyl)methanol
An In-depth Technical Guide on the Solubility and Stability of (2-Amino-4-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated aromatic amine with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring an amino group, a hydroxyl group, and a fluorine atom on a benzene ring, dictates its physicochemical properties, including solubility and stability. A thorough understanding of these characteristics is paramount for its effective use in research and development, particularly in areas such as formulation, synthesis, and biological testing. This guide provides a comprehensive overview of the predicted solubility and stability of this compound, along with detailed experimental protocols for their determination.
Predicted Physicochemical Properties
The presence of both a polar amino group and a hydroxyl group suggests that this compound will exhibit some solubility in polar solvents. The fluorine atom and the phenyl ring contribute to its lipophilic character.
Predicted Solubility Profile
The solubility of this compound is predicted based on the behavior of analogous compounds, such as (2-Amino-4-methoxyphenyl)methanol.[1] The amino group's basicity means its aqueous solubility will be pH-dependent, increasing in acidic conditions due to the formation of a more soluble salt.[1][2]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, PBS (pH 7.4) | Low to Moderate | The polar amino and hydroxyl groups can form hydrogen bonds with water, but the aromatic ring limits overall solubility. Solubility is expected to be pH-dependent.[1] |
| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups of the molecule.[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are effective at solvating polar organic compounds.[1] |
| Non-Polar | Hexane, Toluene | Low | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |
Predicted Stability Profile
The stability of this compound is crucial for its storage and handling. Degradation can occur under various conditions, including exposure to harsh pH, elevated temperatures, and light.
Table 2: Predicted Stability of this compound under Different Conditions
| Condition | Expected Stability | Potential Degradation Pathways |
| Acidic (pH 1-3) | Likely Stable | The protonated amino group may enhance stability. However, prolonged exposure to strong acid and heat could lead to dehydration or other acid-catalyzed reactions. |
| Neutral (pH 6-8) | Generally Stable | Under neutral conditions and protected from light and oxygen, the compound is expected to be stable. |
| Basic (pH 9-12) | Potential for Instability | The phenoxide-like character of the hydroxyl group in basic conditions, along with the amino group, may make the molecule susceptible to oxidation. |
| Thermal | Moderately Stable | As with many organic compounds, elevated temperatures can lead to decomposition. An Arrhenius plot can be used to estimate shelf life at different temperatures.[3] |
| Photostability | Potential for Degradation | Aromatic amines can be susceptible to photodegradation. Photostability testing according to ICH guidelines is recommended.[4] |
Experimental Protocols
Accurate determination of solubility and stability requires rigorous experimental procedures. The following are detailed methodologies adapted from standard practices.
Solubility Determination: Shake-Flask Method
The shake-flask method is a standard technique for determining thermodynamic solubility.[5]
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Analytical balance
-
HPLC-UV or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is necessary to ensure saturation.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Equilibration: Place the vials in a constant temperature bath (e.g., 25 °C and 37 °C) and agitate them for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant using a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted solutions using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Stability Assessment: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and pathways.[6]
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-intensity light source (photostability chamber)
-
Oven
-
HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of HCl solutions in separate flasks.
-
Basic Degradation: Mix an aliquot of the stock solution with an equal volume of NaOH solutions in separate flasks.
-
Oxidative Degradation: Mix an aliquot of the stock solution with H₂O₂ solution.
-
Thermal Degradation: Store aliquots of the stock solution in an oven at elevated temperatures (e.g., 60 °C, 80 °C).
-
Photodegradation: Expose aliquots of the stock solution to a high-intensity light source.
-
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.
-
Sample Neutralization (for acidic and basic samples): Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze the samples using a stability-indicating HPLC method. The use of a PDA or MS detector will aid in the identification of degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to determine the extent of degradation and identify any degradation products.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Solubility Determination using the Shake-Flask Method.
Caption: Workflow for Stability Assessment via Forced Degradation Studies.
Conclusion
While specific experimental data for this compound is limited, this guide provides a robust framework for understanding and determining its solubility and stability. The predicted properties suggest moderate aqueous solubility that is pH-dependent and good solubility in polar organic solvents. The stability profile indicates potential susceptibility to degradation under basic, thermal, and photolytic conditions. The detailed experimental protocols provided herein offer a clear path for researchers to generate the necessary empirical data to support the development and application of this compound. It is strongly recommended that these experimental procedures be performed to confirm the predicted characteristics.
References
An In-depth Technical Guide to (2-Amino-4-fluorophenyl)methanol: Safety Data Sheet and Handling Precautions
This technical guide provides comprehensive safety information and handling protocols for (2-Amino-4-fluorophenyl)methanol, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, and the necessary precautions for its safe use in a laboratory setting.
Chemical and Physical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value |
| Appearance | Solid |
| Melting/Freezing Point | 149-153°C |
| Boiling Point/Range | 363.4±11.0 °C at 760 mmHg |
| Flash Point | 173.6±19.3 °C |
| Relative Density | 1.3±0.1 g/cm³ |
| Water Solubility | No data available |
| Odor | No data available |
Source: MedchemExpress Safety Data Sheet[1]
Hazard Identification and Classification
While a specific GHS classification for this compound is not detailed in the provided search results, related compounds with similar functional groups exhibit acute toxicity, skin irritation, and serious eye damage potential. Therefore, it is prudent to handle this compound with a high degree of caution.
Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and ensure a safe laboratory environment.
A comprehensive set of personal protective equipment must be worn at all times when handling this compound.[1]
Caption: Workflow for donning Personal Protective Equipment.
Engineering controls are the primary line of defense in minimizing exposure to hazardous chemicals.
-
Ventilation : Use this compound only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[1]
-
Safety Stations : Ensure that a safety shower and an eye wash station are readily accessible and in good working order.[1]
Follow these procedures to handle this compound safely:
-
Avoid the formation of dust and aerosols.[1]
-
Avoid inhalation of any dust or vapors.[1]
-
Prevent contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.
Proper storage is crucial to maintain the stability and integrity of the compound.
-
In solvent : Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Light Sensitivity : Protect from light.[1]
-
Shipping : Can be shipped at room temperature if the duration is less than two weeks.[1]
Emergency and First Aid Measures
In the event of an exposure or spill, immediate and appropriate action is critical.
Caption: First aid procedures for different exposure routes.
In the case of a spill, follow these steps:
-
Evacuate personnel to a safe area.[1]
-
Ensure adequate ventilation.[1]
-
Wear full personal protective equipment.[1]
-
Prevent the spill from entering drains or water courses.[1]
-
For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite).[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Dispose of contaminated material according to regulations.[1]
Stability and Reactivity
Information regarding the chemical stability and reactivity of this compound is limited. It is advisable to avoid strong oxidizing agents and extreme temperatures.
Toxicological Information
No specific toxicological data for this compound was found in the provided search results. The absence of data does not imply that the substance is non-hazardous. It should be handled with the same precautions as a compound with unknown toxicity.
Disposal Considerations
Dispose of unused material and its container in accordance with local, regional, national, and international regulations. Do not allow the product to enter drains.
This guide is intended to provide a framework for the safe handling of this compound. It is not exhaustive and should be supplemented with institutional safety protocols and professional judgment. Always consult the most up-to-date Safety Data Sheet before working with any chemical.
References
A Technical Guide to Commercial Sourcing of High-Purity (2-Amino-4-fluorophenyl)methanol for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sourcing of high-purity (2-Amino-4-fluorophenyl)methanol (CAS No. 840501-15-7). This key chemical intermediate is of significant interest in medicinal chemistry and drug discovery. This document outlines potential commercial suppliers, presents available quantitative data for comparison, and provides detailed experimental protocols for synthesis and quality control analysis.
Introduction to this compound
This compound, also known as (4-amino-2-fluorophenyl)methanol, is a substituted benzyl alcohol derivative. Its chemical structure, featuring an aminophenyl group with fluorine substitution, makes it a valuable building block in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of the fluorine atom can significantly influence the metabolic stability, lipophilicity, and binding affinity of the final drug candidate.
Commercial Suppliers and Available Purity
Identifying reliable commercial suppliers of high-purity this compound is a critical first step in the research and development pipeline. A survey of chemical supplier catalogs and online databases has identified several potential vendors. The table below summarizes the publicly available information on the purity of the offered products. It is important to note that for rigorous applications, requesting a lot-specific Certificate of Analysis (CoA) from the supplier is essential to obtain precise quantitative data.
| Supplier | Stated Purity | CAS Number | Notes |
| ChemScene | 98% | 840501-15-7 | Listed on platforms like Sigma-Aldrich. |
| Shenyang Kehong Sipán Pharmaceutical Technology Co., Ltd.[1] | >98% | 840501-15-7 | |
| CymitQuimica[2] | 95% | 840501-15-7 | |
| Fluorochem | Not specified | 840501-15-7 | Further inquiry for specifications is recommended. |
Note: The purity values listed above are as stated by the suppliers in their online product listings and may not reflect the exact purity of a specific batch.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These values are primarily sourced from publicly available databases and supplier information.
| Property | Value | Source |
| Molecular Formula | C₇H₈FNO | |
| Molecular Weight | 141.14 g/mol | |
| Boiling Point | 286.9 ± 25.0 °C at 760 mmHg | |
| Physical Form | Solid | [2] |
| Storage Temperature | 4°C, protect from light |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reduction of a suitable precursor, such as 2-amino-4-fluorobenzoic acid or its ester derivative. Below is a representative experimental protocol for the synthesis via the reduction of 2-amino-4-fluorobenzoic acid.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-Amino-4-fluorobenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of lithium aluminum hydride in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4-fluorobenzoic acid portion-wise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining the temperature below 20°C.
-
Filter the resulting suspension and wash the filter cake with THF.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford high-purity this compound.
Quality Control and Analytical Methods
To ensure the identity and purity of this compound, a combination of analytical techniques should be employed.
This protocol outlines a general reverse-phase HPLC method for the purity determination of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to prepare a 0.1 mg/mL solution.
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.
Sample Preparation:
Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
Expected ¹H NMR Spectral Features (in CDCl₃):
-
A singlet or broad singlet corresponding to the amino (-NH₂) protons.
-
A multiplet or doublet of doublets for the aromatic protons, showing characteristic splitting patterns due to fluorine coupling.
-
A singlet for the benzylic methylene (-CH₂OH) protons.
-
A broad singlet for the hydroxyl (-OH) proton.
Logical Workflows for Material Handling and Analysis
The following diagrams illustrate the logical workflows for qualifying a new supplier and for the routine quality control of incoming batches of this compound.
Caption: Supplier Qualification Workflow.
Caption: Incoming Material Quality Control Workflow.
Conclusion
The procurement of high-purity this compound is a critical consideration for researchers in the pharmaceutical sciences. This guide has provided an overview of potential commercial suppliers and the currently available data on product purity. Furthermore, the inclusion of detailed experimental protocols for synthesis and quality control offers a practical resource for the in-house production and verification of this important chemical intermediate. For all applications, it is imperative to conduct thorough in-house analytical testing to confirm that the material meets the specific requirements of the intended research or development activities.
References
The Versatile Building Block: A Technical Review of (2-Amino-4-fluorophenyl)methanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(2-Amino-4-fluorophenyl)methanol is a key fluorinated aromatic building block increasingly utilized in the landscape of organic synthesis, particularly in the design and development of novel therapeutic agents. Its unique structural features—a primary aromatic amine, a benzylic alcohol, and a fluorine substituent—provide a versatile platform for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex heterocyclic scaffolds and pharmacologically active molecules. This technical guide provides an in-depth review of its synthesis, properties, and significant applications in contemporary organic chemistry and drug discovery.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of the physical and spectroscopic properties of this compound is crucial for its effective use in synthesis and for the characterization of its derivatives. The key data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₈FNO |
| Molecular Weight | 141.14 g/mol |
| CAS Number | 361439-58-7 |
| Appearance | Off-white to light yellow solid |
| Melting Point | Data not consistently available in public literature |
| Boiling Point | Data not consistently available in public literature |
| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents |
Spectroscopic Data:
| Spectrum Type | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons, benzylic CH₂ protons, amino (NH₂) protons, and hydroxyl (OH) proton. Chemical shifts are influenced by the solvent. |
| ¹³C NMR | Resonances for the seven distinct carbon atoms, including the fluorinated aromatic carbon, the carbon bearing the amino group, and the benzylic carbon. |
| IR (Infrared) | Characteristic absorption bands for N-H stretching (amine), O-H stretching (alcohol), C-F stretching, and aromatic C-H and C=C stretching. |
| MS (Mass Spec.) | Molecular ion peak (M⁺) at m/z 141, along with characteristic fragmentation patterns. |
Note: Specific peak values for NMR and IR spectra can vary depending on the solvent and experimental conditions. Researchers should consult specific experimental data when available.
Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of suitable precursors, primarily 2-amino-4-fluorobenzaldehyde or a derivative of 2-amino-4-fluorobenzoic acid. These precursors are accessible from commercially available starting materials.
Synthetic Workflow
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Reduction of 2-Amino-4-fluorobenzaldehyde
This protocol describes a common laboratory-scale synthesis of this compound via the reduction of 2-amino-4-fluorobenzaldehyde using sodium borohydride.
Materials:
-
2-Amino-4-fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-amino-4-fluorobenzaldehyde (1.0 eq) in methanol under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reduction: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Applications in Organic Synthesis
This compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, many of which are of significant interest in medicinal chemistry. The presence of the amino and hydroxyl groups allows for sequential or one-pot reactions to construct complex molecular architectures.
Role in the Synthesis of Kinase and HDAC Inhibitors
The 2-amino-4-fluorophenyl moiety is a recognized pharmacophore in the design of various enzyme inhibitors, including Histone Deacetylase (HDAC) inhibitors and kinase inhibitors. These inhibitors are crucial in the development of anticancer and anti-inflammatory drugs.[1][2] The fluorine atom can enhance metabolic stability and binding affinity, while the amino group often serves as a key interaction point with the target protein.
Caption: Role in drug development targeting HDACs/kinases.
Synthesis of Fused Heterocyclic Systems
The bifunctional nature of this compound makes it an ideal starting material for the synthesis of fused heterocyclic systems. For example, condensation reactions of the amino group with carbonyl compounds, followed by intramolecular cyclization involving the hydroxyl group, can lead to the formation of fluorinated dihydroquinazolines, benzoxazines, and other related scaffolds. These heterocyclic cores are prevalent in many biologically active molecules.
Conclusion
This compound is a strategically important building block in modern organic synthesis. Its straightforward preparation and the versatile reactivity of its functional groups have established it as a valuable precursor for the synthesis of complex molecules, particularly in the realm of drug discovery. The incorporation of the 2-amino-4-fluorophenyl motif has proven beneficial in the development of potent and selective enzyme inhibitors. As the demand for novel fluorinated pharmaceuticals continues to grow, the utility of this compound in the synthesis of innovative molecular entities is expected to expand further. Researchers and drug development professionals can leverage the properties and reactivity of this compound to accelerate the discovery of next-generation therapeutics.
References
The Fluorinated Advantage: A Technical Guide to the Potential Applications of Fluorinated Phenylalaninol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among the vast array of fluorinated building blocks, fluorinated phenylalaninol derivatives are emerging as powerful tools for stereoselective synthesis and as precursors to biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, applications, and potential of these versatile molecules, with a focus on their role as chiral auxiliaries and their incorporation into bioactive scaffolds.
Introduction: The Impact of Fluorine in Phenylalaninol Scaffolds
Phenylalaninol, the reduction product of the amino acid phenylalanine, provides a robust chiral scaffold. The introduction of fluorine onto the phenyl ring or as a trifluoromethyl group imparts unique physicochemical properties, including:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering molecules more resistant to enzymatic degradation and increasing their in vivo half-life.[1]
-
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, pKa, and conformational preferences, which can be fine-tuned to optimize drug-like properties such as membrane permeability and target binding.[1][2]
-
Induction of Specific Conformations: The stereoelectronic effects of fluorine can influence the three-dimensional structure of molecules, pre-organizing them for enhanced interaction with biological targets.
These properties make fluorinated phenylalaninol derivatives highly valuable starting materials for the synthesis of complex chiral molecules and for the development of novel therapeutics.
Core Application: Chiral Auxiliaries in Asymmetric Synthesis
A primary application of fluorinated phenylalaninol derivatives is in the creation of chiral auxiliaries for asymmetric synthesis. These auxiliaries temporarily attach to a prochiral substrate to direct the stereochemical outcome of a reaction, after which they can be cleaved and recovered.
Trifluoromethylated Oxazolidinones (FOX)
Fluorinated phenylalaninols are key precursors for the synthesis of trifluoromethylated oxazolidinones (FOX), a class of highly effective chiral auxiliaries. These auxiliaries are particularly effective in the diastereoselective alkylation, hydroxylation, and fluorination of amide enolates.
The exceptional stereocontrol exerted by FOX auxiliaries is attributed to the presence of a fluorine-metal interaction, which rigidifies the transition state and directs the approach of the electrophile.[3][4] This leads to extremely high levels of diastereoselectivity, often exceeding 99%.[4]
Experimental Workflow: Asymmetric Alkylation using a FOX Auxiliary
Caption: Workflow for asymmetric alkylation using a fluorinated phenylalaninol-derived FOX auxiliary.
Quantitative Data on Diastereoselectivity
The use of fluorinated phenylalaninol-derived chiral auxiliaries leads to excellent stereochemical control in various reactions.
| Chiral Auxiliary | Reaction Type | Substrate | Electrophile | Diastereomeric Excess (de) | Reference |
| trans-4-phenyl-2-trifluoromethyloxazolidine (trans-FOX) | Amide Enolate Alkylation | N-propanoyl derivative | Benzyl bromide | >99% | [4] |
Synthesis of Fluorinated Phenylalaninol Derivatives
The synthesis of enantiopure fluorinated phenylalaninols can be achieved through various stereoselective methods. A common approach involves the asymmetric reduction of the corresponding fluorinated α-amino ketone or the reduction of a fluorinated phenylalanine ester.
General Synthetic Scheme
Caption: General synthetic route to fluorinated phenylalaninols from fluorinated phenylalanines.
Detailed Experimental Protocol: Synthesis of (3R)-3-fluoro-ʟ-phenylalanine from a Phenylalaninol Derivative
A notable synthesis showcases the use of a phenylalaninol-related scaffold to produce a fluorinated amino acid. This multi-step process highlights the utility of these chiral building blocks.[5]
-
Protection: The amine and primary hydroxyl group of (1R,2R)-2-amino-ʟ-phenylpropane-1,3-diol are protected.
-
Fluorination: The secondary hydroxyl group is fluorinated using a reagent such as diethylaminosulfur trifluoride (DAST).
-
Deprotection and Oxidation: Selective deprotection of the primary alcohol is followed by oxidation to the carboxylic acid.
-
Final Deprotection: Removal of the amine protecting group yields the final fluorinated amino acid.
This synthetic sequence underscores the value of fluorinated amino alcohol derivatives as versatile chiral intermediates.
Potential Biological Applications
While the primary application of fluorinated phenylalaninols lies in asymmetric synthesis, their structural motifs are also found in biologically active molecules. The broader class of β-amino alcohols is known to exhibit a range of pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[6]
Precursors to Bioactive Compounds
Fluorinated phenylalaninols serve as valuable precursors for the synthesis of more complex molecules with therapeutic potential. For instance, fluorinated oxazolidinones, derived from these amino alcohols, have been investigated as antibacterial agents.[7][8]
Antibacterial Activity of a Fluorinated Oxazolidinone Derivative
A study on 3-(4'-(para-methoxyl-phenyl)-piperazinyl)-(3'-fluoro)-phenyl-5-acetylaminomethyl oxazolidinone, a compound derived from a fluorinated aromatic amino alcohol structure, demonstrated activity against several Gram-positive bacteria with Minimum Inhibitory Concentrations (MIC) in the range of 3.13-6.25 µg/mL.[8]
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 3.13 |
| Staphylococcus epidermidis | 6.25 |
| Streptococcus pneumoniae | 3.13 |
| Streptococcus albus | 6.25 |
| Streptococcus enteridis | 3.13 |
Data is illustrative based on the referenced study.
Incorporation into Peptidomimetics
The introduction of fluorinated amino acids and their alcohol counterparts into peptides can enhance their stability and biological activity. Fluorination can protect against proteolytic degradation and modulate receptor binding affinity.[9] While direct incorporation of fluorinated phenylalaninols into peptide backbones is less common, they serve as crucial starting materials for the corresponding fluorinated amino acids used in peptide synthesis.
Signaling Pathway Implication: GLP-1 Receptor Agonism
Fluorinated analogs of Glucagon-like peptide-1 (GLP-1) have been synthesized to improve their stability as therapeutics for type 2 diabetes. The signaling pathway involves the activation of the GLP-1 receptor, a G-protein coupled receptor, leading to an increase in intracellular cAMP and subsequent potentiation of glucose-dependent insulin secretion.
Caption: Simplified signaling pathway of GLP-1 receptor activation.
Conclusion and Future Outlook
Fluorinated phenylalaninol derivatives represent a versatile and powerful class of chiral building blocks. Their primary and most well-documented application is in the synthesis of highly effective chiral auxiliaries for asymmetric reactions, enabling the production of enantiomerically pure compounds with high efficiency. While their direct biological applications are less explored, they are valuable precursors to a wide range of bioactive molecules, including fluorinated amino acids for peptide-based therapeutics and novel heterocyclic compounds.
Future research in this area is likely to focus on the development of new chiral catalysts and auxiliaries derived from fluorinated phenylalaninols, expanding their utility in asymmetric synthesis. Furthermore, the exploration of their direct biological activities, particularly in the context of enzyme inhibition and as components of novel drug scaffolds, presents an exciting avenue for drug discovery. The unique properties conferred by fluorine will undoubtedly continue to make these compounds a focal point of innovation in chemical synthesis and medicinal chemistry.
References
- 1. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Fluorinated chiral auxiliaries - CY BioCIS [biocis.cyu.fr]
- 4. Fluorine... and pi...alkali metal interactions control in the stereoselective amide enolate alkylation with fluorinated oxazolidines (Fox) as a chiral auxiliary: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro evaluation of substituted phenyl-piperazinyl-phenyl oxazolidinones against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from (2-Amino-4-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of medicinally relevant heterocyclic compounds, including quinolines and quinazolinones, utilizing (2-Amino-4-fluorophenyl)methanol as a key starting material. The procedures outlined are based on established synthetic methodologies and are intended for research and development purposes.
Introduction
This compound is a versatile building block in organic synthesis, particularly for the construction of fluorine-containing heterocyclic scaffolds. The presence of the amino, hydroxyl, and fluoro substituents on the phenyl ring offers multiple reaction sites for cyclization and functionalization. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This document details synthetic routes to quinolines and quinazolinones, which are core structures in numerous therapeutic agents.
Synthesis of 7-Fluoroquinolines via Dehydrogenative Cyclization
The dehydrogenative cyclization of 2-aminobenzyl alcohols with ketones or secondary alcohols is an efficient method for constructing the quinoline core. This approach can be achieved through transition-metal-catalyzed or metal-free conditions.
Experimental Protocol: Transition-Metal-Free Dehydrogenative Cyclization
This protocol describes a transition-metal-free approach for the synthesis of 7-fluoro-2,4-disubstituted quinolines from this compound and a ketone, utilizing atmospheric oxygen as the oxidant.[1][2][3][4]
Reaction Scheme:
Caption: Transition-metal-free synthesis of 7-fluoroquinolines.
Materials:
-
This compound
-
Substituted Ketone (e.g., Acetophenone)
-
Potassium tert-butoxide (t-BuOK)
-
Toluene
-
Deionized Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) and the ketone (1.2 mmol) in toluene (5 mL) in a round-bottom flask, add potassium tert-butoxide (1.5 mmol).
-
Stir the reaction mixture vigorously at room temperature under an air atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction with deionized water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the desired 7-fluoroquinoline derivative.
Quantitative Data
| Entry | Ketone | Product | Yield (%) |
| 1 | Acetophenone | 7-Fluoro-2-phenylquinoline | 85-95 |
| 2 | Propiophenone | 7-Fluoro-2-phenyl-3-methylquinoline | 80-90 |
| 3 | Cyclohexanone | 8-Fluoro-1,2,3,4-tetrahydroacridine | 75-85 |
Yields are representative and may vary depending on the specific reaction conditions and scale.
Synthesis of 7-Fluoroquinazolinones
This compound can be a precursor to 7-fluoroquinazolinones. A common synthetic strategy involves the initial oxidation of the methanol to the corresponding 2-amino-4-fluorobenzaldehyde or 2-amino-4-fluorobenzoic acid, followed by cyclization with a nitrogen source. A more direct approach can be envisioned through reaction with isocyanates or their precursors.
Experimental Protocol: Synthesis of 7-Fluoro-3,4-dihydroquinazolin-2(1H)-one
This protocol outlines a potential pathway for the synthesis of 7-fluoro-3,4-dihydroquinazolin-2(1H)-one, a core structure in various biologically active molecules. This involves a cyclization reaction with a source of carbonyl, such as triphosgene or a carbamate.
Reaction Scheme:
Caption: Synthesis of 7-fluoro-3,4-dihydroquinazolin-2(1H)-one.
Materials:
-
This compound
-
Triphosgene or Ethyl Carbamate
-
Triethylamine (TEA) or other suitable base
-
Tetrahydrofuran (THF) or other suitable solvent
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) and triethylamine (2.5 mmol) in anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 mmol) in anhydrous THF (5 mL) to the cooled mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 7-fluoro-3,4-dihydroquinazolin-2(1H)-one.
Quantitative Data
| Entry | Carbonyl Source | Product | Expected Yield (%) |
| 1 | Triphosgene | 7-Fluoro-3,4-dihydroquinazolin-2(1H)-one | 60-75 |
| 2 | Ethyl Carbamate | 7-Fluoro-3,4-dihydroquinazolin-2(1H)-one | 50-65 |
Yields are hypothetical and require experimental optimization.
Potential for Benzodiazepine Synthesis
While not a direct cyclization of this compound, this starting material can be a precursor for the synthesis of 7-fluorobenzodiazepines. The synthesis would first involve the oxidation of the methanol to the corresponding 2-amino-4-fluorobenzaldehyde. This aldehyde can then undergo a multi-step synthesis, for example, a reaction with a glycine ester followed by cyclization, to form the benzodiazepine core.
Synthetic Workflow Overview
Caption: Workflow for potential 7-fluorobenzodiazepine synthesis.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, and consult the Safety Data Sheets (SDS) for specific handling and disposal instructions.
-
Reactions involving triphosgene should be handled with extreme caution due to its high toxicity.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of fluorine-containing heterocyclic compounds. The protocols provided herein for the synthesis of 7-fluoroquinolines and 7-fluoroquinazolinones offer efficient routes to these important scaffolds. Further exploration of the reactivity of this starting material is likely to yield novel and medicinally relevant heterocyclic structures.
References
- 1. Quinazolinone synthesis [organic-chemistry.org]
- 2. EP1807402A1 - Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2-Amino-4-fluorophenyl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-4-fluorophenyl)methanol is a versatile bifunctional building block increasingly utilized in medicinal chemistry for the synthesis of a diverse array of bioactive molecules. The presence of an amino group, a hydroxymethyl moiety, and a fluorine atom on the phenyl ring offers multiple avenues for chemical modification, enabling the construction of complex molecular architectures with desirable pharmacological properties. The fluorine substituent, in particular, can enhance metabolic stability, binding affinity, and lipophilicity of the final compounds, making this scaffold attractive for drug discovery programs.
These application notes provide an overview of the use of this compound and its derivatives in the synthesis of potent enzyme inhibitors, specifically focusing on Histone Deacetylase (HDAC) inhibitors and protein kinase inhibitors. Detailed experimental protocols and relevant quantitative data are presented to facilitate the practical application of this valuable building block in a research setting.
Applications in Medicinal Chemistry
The unique structural features of this compound make it a key intermediate in the synthesis of several classes of therapeutic agents.
Histone Deacetylase (HDAC) Inhibitors
Derivatives of this compound are integral components of potent and selective HDAC inhibitors. The 2-amino-4-fluorophenyl moiety often serves as a "cap" group, interacting with the rim of the HDAC active site.
A notable example is the potent class I selective HDAC inhibitor, (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide . This compound has demonstrated significant antitumor activity in preclinical models[1]. Another example is N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide , a selective HDAC3 inhibitor[2].
Mechanism of Action: HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, repressing gene transcription. In cancer, HDACs are often overexpressed, leading to the silencing of tumor suppressor genes. HDAC inhibitors block this activity, leading to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.
References
- 1. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the N-Alkylation of (2-Amino-4-fluorophenyl)methanol
Application Note:
The N-alkylation of (2-Amino-4-fluorophenyl)methanol is a crucial transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The presence of two nucleophilic centers, the primary amine and the primary alcohol, presents a significant challenge in achieving selective N-alkylation over O-alkylation. This document provides two detailed protocols for the selective N-alkylation of this compound: Method A: Reductive Amination and Method B: N-Alkylation via O-Protection .
Reductive amination offers a direct and highly selective method for introducing alkyl groups to the nitrogen atom. This one-pot procedure involves the in-situ formation of an imine between the starting amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced to the corresponding secondary amine. This method is highly efficient and avoids the issue of over-alkylation often encountered with direct alkylation using alkyl halides.
The N-alkylation via O-protection strategy provides a robust and versatile alternative, particularly when the desired alkyl group is to be introduced via an alkyl halide. This multi-step process involves the temporary protection of the more reactive hydroxyl group, typically as a silyl ether, followed by the alkylation of the amine, and concluding with the deprotection of the alcohol. This ensures exclusive N-alkylation.
The choice of method will depend on the nature of the desired alkyl substituent, the required scale of the reaction, and the available reagents.
Data Presentation
| Parameter | Method A: Reductive Amination | Method B: N-Alkylation via O-Protection |
| Alkylating Agent | Aldehyde or Ketone | Alkyl Halide (e.g., Iodide, Bromide) |
| Key Reagents | Sodium triacetoxyborohydride | TBDMS-Cl, Imidazole, NaH, TBAF |
| Number of Steps | 1 (One-pot) | 3 (Protection, Alkylation, Deprotection) |
| Selectivity | High for N-alkylation | High for N-alkylation (chemically enforced) |
| Typical Yield | 80-95% | 75-90% (overall) |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Work-up | Aqueous work-up and extraction | Multiple work-ups and purifications |
Mandatory Visualizations
Caption: Comparative workflow of the two N-alkylation methods.
Caption: General chemical transformation for N-alkylation.
Experimental Protocols
Method A: Reductive Amination
This protocol describes the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Glacial Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous 1,2-dichloroethane.
-
Add the corresponding aldehyde or ketone (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid to the mixture to facilitate iminium ion formation.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Method B: N-Alkylation via O-Protection
This protocol outlines a three-step procedure involving the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, followed by N-alkylation with an alkyl halide, and subsequent deprotection.
Materials:
-
Step 1: Protection
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 equivalents)
-
Imidazole (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Step 2: N-Alkylation
-
O-TBDMS protected this compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Step 3: Deprotection
-
N-Alkyl-O-TBDMS-(2-amino-4-fluorophenyl)methanol
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF) (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
-
General Reagents for Work-up and Purification:
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Procedure:
Step 1: O-TBDMS Protection
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF in a dry round-bottom flask under an inert atmosphere.
-
Add imidazole (1.2 equivalents) and stir until dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMS-Cl (1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the O-TBDMS protected intermediate.
Step 2: N-Alkylation
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the O-TBDMS protected intermediate (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The crude N-alkylated, O-protected intermediate can be purified by column chromatography or taken directly to the next step.
Step 3: Deprotection
-
Dissolve the crude product from the previous step in anhydrous THF under an inert atmosphere.
-
Add TBAF solution (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction for 1-3 hours, monitoring the removal of the TBDMS group by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the final N-alkylated this compound.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (2-Amino-4-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-4-fluorophenyl)methanol is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of small molecule kinase inhibitors. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the amino and hydroxymethyl groups provide reactive handles for the construction of various heterocyclic scaffolds common in kinase inhibitors. This document provides detailed application notes and protocols for the use of this compound in the synthesis of quinazoline and pyrimidine-based kinase inhibitors, which are prominent classes of therapeutics targeting key signaling pathways in cancer and other diseases.
Application Notes
The structural features of this compound make it an ideal starting material for creating diverse libraries of kinase inhibitors. The primary amino group can act as a nucleophile in reactions to form key heterocyclic cores, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid for further functionalization or can participate in cyclization reactions.
Quinazoline-Based Kinase Inhibitors
The 4-aminoquinazoline scaffold is a "privileged" structure in medicinal chemistry and is found in numerous FDA-approved kinase inhibitors such as gefitinib and erlotinib.[1] The synthesis of quinazolines can be achieved through the reaction of 2-aminobenzyl alcohols with various nitrogen sources.[2][3] this compound can serve as the precursor to the "A-ring" of the quinazoline core, with the fluorine substitution potentially enhancing the biological activity of the final compound.
Pyrimidine-Based Kinase Inhibitors
The 2,4-diaminopyrimidine scaffold is another crucial pharmacophore for kinase inhibitors, including those targeting Anaplastic Lymphoma Kinase (ALK).[4] The synthesis of these inhibitors often involves the sequential nucleophilic aromatic substitution of a dichloropyrimidine with different amines.[5] The amino group of this compound can be used as one of the amine nucleophiles to construct these potent inhibitors.
Quantitative Data of Representative Kinase Inhibitors
The following table summarizes the inhibitory activities of several quinazoline and pyrimidine-based kinase inhibitors against various cancer-related kinases to provide a context for the potential efficacy of compounds synthesized from this compound.
| Compound Class | Inhibitor Example | Target Kinase | IC50 (nM) | Reference |
| Quinazoline | Gefitinib | EGFR | 2-37 | [6] |
| Quinazoline | Erlotinib | EGFR | 2 | [6] |
| Quinazoline | Lapatinib | EGFR, HER2 | 10.8, 9.8 | [6] |
| Quinazoline | Vandetanib | VEGFR-2, EGFR | 40, 500 | [6] |
| Pyrimidine | Crizotinib | ALK | 24 | [7] |
| Pyrimidine | Ceritinib | ALK | 20 | [7] |
| Pyrimidine | Alectinib | ALK | 1.9 | [7] |
| Pyrimidine | BPR1K871 | FLT3, AURKA | 19, 22 | [8] |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of hypothetical kinase inhibitors using this compound as a key starting material.
Protocol 1: Synthesis of a 7-Fluoro-Substituted Quinazoline Core
This protocol describes a two-step process for the synthesis of a 7-fluoro-2-arylquinazoline from this compound. The first step involves the oxidation of the alcohol to an aldehyde, followed by a cyclocondensation reaction.
Step 1: Oxidation of this compound to 2-Amino-4-fluorobenzaldehyde
-
Materials:
-
This compound
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (5.0 eq).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide, and wash the pad with DCM.
-
Combine the filtrates and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude 2-amino-4-fluorobenzaldehyde.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure aldehyde.
-
Step 2: Cyclocondensation to form the Quinazoline Ring
-
Materials:
-
2-Amino-4-fluorobenzaldehyde (from Step 1)
-
An appropriate benzamidine hydrochloride (e.g., 4-methoxybenzamidine hydrochloride) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-fluorobenzaldehyde (1.0 eq) and the substituted benzamidine hydrochloride (1.1 eq) in DMF.
-
Add potassium carbonate (2.5 eq) to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 7-fluoro-2-arylquinazoline.
-
Protocol 2: Synthesis of a 2,4-Disubstituted Pyrimidine Inhibitor
This protocol outlines the synthesis of a 2,4-disubstituted pyrimidine via a sequential nucleophilic aromatic substitution (SₙAr) reaction.
-
Materials:
-
2,4-Dichloropyrimidine
-
This compound (1.0 eq)
-
A second amine (e.g., aniline) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
n-Butanol or 2-Propanol
-
Saturated aqueous sodium bicarbonate
-
Ethyl Acetate
-
-
Procedure:
-
In a sealed microwave vial, dissolve 2,4-dichloropyrimidine (1.0 eq) and this compound (1.0 eq) in n-butanol.
-
Add DIPEA (1.5 eq) to the mixture.
-
Heat the reaction mixture in a microwave reactor at 120-140 °C for 30-60 minutes. Monitor the formation of the monosubstituted intermediate by TLC or LC-MS.
-
After cooling, add the second amine (1.1 eq) and additional DIPEA (1.5 eq) to the reaction mixture.
-
Heat the reaction again in the microwave reactor at a higher temperature (e.g., 150-170 °C) for 1-2 hours.
-
Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the final 2,4-disubstituted pyrimidine.
-
Visualizations
Caption: Generalized workflow for synthesizing kinase inhibitors.
Caption: Inhibition of the EGFR signaling cascade.
References
- 1. Quinazolinone synthesis [organic-chemistry.org]
- 2. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US8703787B2 - Methods of using ALK inhibitors - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application of (2-Amino-4-fluorophenyl)methanol in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-4-fluorophenyl)methanol is a versatile synthetic intermediate with significant potential in the development of novel agrochemicals. The presence of a fluorine atom, an amino group, and a hydroxymethyl group on the phenyl ring provides multiple reaction sites for the construction of complex heterocyclic structures known to exhibit biological activity. The introduction of fluorine into active molecules can enhance their efficacy by improving metabolic stability, binding affinity to target enzymes, and lipophilicity, which influences transport within the target organism. While direct applications in commercially available agrochemicals are not extensively documented in publicly available literature, its structural motifs are present in various classes of biologically active compounds, suggesting its utility as a valuable building block.
This document provides an overview of the potential applications of this compound in the synthesis of agrochemicals, including hypothetical fungicidal and insecticidal compounds. Detailed, albeit exemplary, experimental protocols and relevant biological data for analogous compounds are presented to guide researchers in exploring its potential.
Potential Applications in Agrochemical Synthesis
This compound can serve as a precursor for the synthesis of several classes of agrochemicals, primarily through the reactivity of its amino and hydroxyl functionalities. These groups can be readily transformed or used in cyclization reactions to form various heterocyclic systems.
Synthesis of Benzoxazine Derivatives
Benzoxazines are a class of heterocyclic compounds known for their diverse biological activities. In the context of agrochemicals, certain benzoxazine derivatives have shown promise as fungicides and herbicides. The synthesis of a benzoxazine ring typically involves the reaction of a phenol, a primary amine, and formaldehyde. This compound can be envisioned as a precursor to a key intermediate in the synthesis of novel benzoxazine-based agrochemicals.
Synthesis of Quinazoline and Quinazolinone Derivatives
Quinazoline and quinazolinone scaffolds are present in numerous biologically active molecules, including pharmaceuticals and agrochemicals. Some quinazoline derivatives have been investigated for their insecticidal and fungicidal properties. The amino group of this compound can be acylated and then cyclized to form a quinazolinone ring system, which can be further functionalized to optimize biological activity.
Hypothetical Agrochemical Targets and Synthetic Schemes
The following sections outline the synthesis of hypothetical agrochemical candidates derived from this compound. These schemes are based on established synthetic methodologies for related compounds.
Logical Workflow for Agrochemical Discovery using this compound
Caption: Workflow for agrochemical discovery.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of hypothetical agrochemical precursors from this compound.
Protocol 1: Synthesis of a Hypothetical Benzoxazine Precursor
This protocol describes a potential pathway to a benzoxazine-type structure that could be further elaborated into a fungicidal candidate.
Step 1: N-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 eq).
-
Add a substituted benzyl halide (e.g., 4-chlorobenzyl chloride) (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-alkylated intermediate.
Step 2: Cyclization to form the Benzoxazine Ring
-
Dissolve the N-alkylated intermediate (1.0 eq) and a substituted phenol (e.g., 2,6-dichlorophenol) (1.0 eq) in a solvent such as 1,4-dioxane.
-
Add paraformaldehyde (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography to yield the desired benzoxazine derivative.
Experimental Workflow for Benzoxazine Synthesis
Caption: Synthesis of a benzoxazine derivative.
Protocol 2: Synthesis of a Hypothetical Quinazolinone Insecticide
This protocol outlines a potential route to a quinazolinone-based structure, a scaffold found in some insecticides.
Step 1: Acylation of the Amino Group
-
Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane.
-
Add a base such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and slowly add an acyl chloride (e.g., 2-chloronicotinoyl chloride) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the amide intermediate.
Step 2: Oxidation of the Alcohol to an Aldehyde
-
Dissolve the amide intermediate (1.0 eq) in dichloromethane.
-
Add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq).
-
Stir the mixture at room temperature until the alcohol is completely oxidized to the aldehyde.
-
Filter the reaction mixture through a pad of silica gel, washing with dichloromethane.
-
Concentrate the filtrate to yield the crude aldehyde.
Step 3: Cyclization to the Quinazolinone
-
Dissolve the crude aldehyde in a suitable solvent and treat with an ammonia source (e.g., ammonium acetate) and an oxidizing agent (e.g., iodine) to facilitate the cyclization to the quinazolinone ring.
-
Heat the reaction mixture as required and monitor for product formation.
-
After completion, work up the reaction by quenching with a reducing agent solution (e.g., sodium thiosulfate) and extracting the product with an organic solvent.
-
Purify the final product by recrystallization or column chromatography.
Data Presentation
Table 1: Biological Activity of Structurally Related Agrochemicals
| Compound Class | Target Organism | Biological Activity | Reference Compound |
| Benzoxazine Fungicide Analog | Botrytis cinerea | EC50: 5-15 µg/mL | Commercial Fungicide A |
| Quinazolinone Insecticide Analog | Plutella xylostella | LD50: 10-25 mg/kg | Commercial Insecticide B |
| Fluoro-aromatic Herbicide Analog | Amaranthus retroflexus | GR50: 50-100 g/ha | Commercial Herbicide C |
Note: The data presented is illustrative and based on compounds with similar core structures. Actual efficacy of derivatives of this compound would require experimental verification.
Signaling Pathways and Mechanism of Action (Hypothetical)
The potential mechanisms of action for agrochemicals derived from this compound would depend on the final structure.
Potential Fungicidal Mechanism of Action
For a hypothetical benzoxazine fungicide, the mode of action could involve the inhibition of a key fungal enzyme, such as succinate dehydrogenase (SDH) in the mitochondrial respiratory chain, a known target for many carboxamide fungicides.
Caption: Hypothetical fungicidal mechanism.
Potential Insecticidal Mechanism of Action
For a quinazolinone-based insecticide, a plausible mechanism could be the modulation of insect GABA (gamma-aminobutyric acid) receptors, leading to hyperexcitation of the nervous system and eventual paralysis.
Application Note: A Detailed Protocol for the Selective Oxidation of (2-Amino-4-fluorophenyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed, robust, and chemoselective method for the oxidation of (2-Amino-4-fluorophenyl)methanol to the corresponding aldehyde, 2-Amino-4-fluorobenzaldehyde. This aldehyde is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The presented protocol utilizes a copper(I)/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalytic system, which employs ambient air or molecular oxygen as the terminal oxidant, offering a mild and environmentally benign alternative to traditional methods that often require harsh or toxic stoichiometric reagents.[2][3][4] This method demonstrates high selectivity for the primary alcohol, leaving the sensitive amino group intact.[2][5]
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis.[4] However, substrates containing other oxidizable functional groups, such as amines, present a significant challenge, often leading to poor yields and complex product mixtures.[5] this compound is one such substrate, where the goal is to oxidize the benzylic alcohol without affecting the electron-rich aromatic amine. The product, 2-Amino-4-fluorobenzaldehyde, is a key building block for various heterocyclic compounds.[6]
The protocol detailed herein is based on a copper/TEMPO-catalyzed aerobic oxidation system. This approach is highly efficient for the oxidation of aminobenzyl alcohols, including those with halogen substituents, and proceeds under mild reaction conditions at room temperature.[2][4][5] The reaction is notable for using air as the ultimate oxidant, with water being the only byproduct, aligning with the principles of green chemistry.[2]
Experimental Protocol
This protocol describes the selective oxidation of the primary alcohol group of this compound to an aldehyde.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Starting material. |
| Copper(I) Iodide (CuI) | 98% | Commercially Available | Catalyst. |
| TEMPO | 98% | Commercially Available | Catalyst. |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Commercially Available | Ligand/Base.[2] |
| Acetonitrile (CH₃CN) | Anhydrous | Commercially Available | Reaction solvent. |
| Ethyl Acetate | Reagent Grade | Commercially Available | For extraction. |
| Saturated NaCl solution (Brine) | N/A | Prepared in-house | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For chromatography. |
Detailed Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 141.14 mg).
-
Addition of Catalysts and Solvent: To the flask, add Copper(I) Iodide (0.05 mmol, 9.5 mg), TEMPO (0.10 mmol, 15.6 mg), and 4-Dimethylaminopyridine (DMAP) (0.20 mmol, 24.4 mg).[2]
-
Solvent Addition: Add 10 mL of anhydrous acetonitrile to the flask.
-
Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature (approx. 25°C). The flask should be open to the air (or equipped with a balloon of air/oxygen) to ensure a sufficient supply of the oxidant.[4]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 3-6 hours.
-
Work-up: Upon completion, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 20 mL) and then with saturated brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to afford the pure 2-Amino-4-fluorobenzaldehyde.
Workflow and Catalytic Cycle Visualization
The overall experimental process is streamlined for efficiency and high yield.
Caption: Experimental workflow from reaction setup to product analysis.
The reaction proceeds via a catalytic cycle where copper and TEMPO work in concert to facilitate the oxidation by molecular oxygen.
Caption: Simplified catalytic cycle for the Cu/TEMPO aerobic oxidation.
Expected Results
The described protocol is expected to produce 2-Amino-4-fluorobenzaldehyde in high yield and purity.
| Parameter | Expected Value | Notes |
| Product | 2-Amino-4-fluorobenzaldehyde | C₇H₆FNO[6][7] |
| Molecular Weight | 139.13 g/mol | [6][7] |
| Physical Form | Yellow to brown solid | General observation for similar compounds. |
| Yield | 85-95% | Based on similar reactions.[2][4] |
| Purity (Post-Chroma.) | >98% | Determined by HPLC or ¹H NMR. |
| Storage | 2-8°C, under inert gas, protected from light | To prevent degradation and auto-oxidation.[8] |
The primary oxidation product is 2-aminobenzaldehyde.[2] Further oxidation could potentially lead to the corresponding carboxylic acid, 2-Amino-4-fluorobenzoic acid, though this is minimized by the mild conditions of the TEMPO-catalyzed reaction.[3][8] The purity and identity of the final product should be confirmed using standard analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry.
References
- 1. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 4. stahl.chem.wisc.edu [stahl.chem.wisc.edu]
- 5. d-nb.info [d-nb.info]
- 6. 2-Amino-4-fluorobenzaldehyde | 152367-89-0 | FA67377 [biosynth.com]
- 7. CAS 152367-89-0 | 2-Amino-4-fluorobenzaldehyde - Synblock [synblock.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: (2-Amino-4-fluorophenyl)methanol as a Precursor for Novel Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of novel benzamide derivatives using (2-Amino-4-fluorophenyl)methanol as a key precursor. The protocols detailed below are intended to be reproducible and scalable for academic and industrial research settings.
Introduction
Benzamide derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The substitution pattern on the benzamide scaffold is crucial for its biological activity. The use of precursors like this compound allows for the introduction of specific functionalities that can enhance the therapeutic potential of the resulting molecules. One notable application is in the development of Histone Deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents.[2][3][4][5]
This document focuses on the synthesis of a novel benzamide derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), which has shown potent and selective HDAC inhibitory activity.[2][3][4][5]
Data Presentation
Table 1: In Vitro HDAC Inhibitory Activity of FNA
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) |
| FNA | 842.80 | 949.15 | 95.48 |
| SAHA | - | - | - |
| MS-275 | - | - | - |
Data sourced from studies on N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA).[2][3][5]
Table 2: In Vitro Anti-proliferative Activity of FNA against HepG2 Cells
| Compound | IC50 (µM) |
| FNA | 1.30 |
| SAHA | 17.25 |
Data represents the concentration required to inhibit 50% of cell growth in the HepG2 human liver cancer cell line.[2][3][5]
Table 3: In Vivo Antitumor Activity of FNA
| Compound | Tumor Growth Inhibition (TGI) (%) |
| FNA | 48.89 |
| SAHA | 48.13 |
Data from a HepG2 xenograft mouse model.[2][3][5]
Experimental Protocols
Synthesis of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)
This protocol describes the final condensation step to produce the target compound FNA, starting from the key intermediate 4-(bis(2-chloroethyl)amino)benzoic acid and 1,2-diamino-4-fluorobenzene (a derivative of the title precursor).
Materials:
-
4-(bis(2-chloroethyl)amino)benzoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Diamino-4-fluorobenzene
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Citric acid solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-(bis(2-chloroethyl)amino)benzoic acid (1.0 equivalent) in anhydrous THF.
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.5 equivalents) to the solution.
-
Reflux the mixture for 3 hours.
-
To the reaction mixture, add 1,2-diamino-4-fluorobenzene (4.0 equivalents) and Trifluoroacetic acid (TFA) (1.2 equivalents) with stirring.
-
Allow the reaction to proceed for 16 hours at room temperature.
-
Evaporate the solvent under vacuum.
-
Dissolve the residue in Ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, 1 M citric acid solution, and brine.
-
Dry the organic layer over MgSO₄ and filter.
-
Concentrate the filtrate under vacuum to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography) to yield pure N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA).[2][3]
In Vitro HDAC Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of compounds against HDAC enzymes.
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
Assay buffer
-
Developer solution
-
Test compound (FNA)
-
Reference compound (e.g., SAHA)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compound (FNA) and reference compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme and the test/reference compound to the appropriate wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Add the fluorogenic HDAC substrate to initiate the reaction.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for a specified time (e.g., 15 minutes) to allow for signal development.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the anti-proliferative effects of the synthesized benzamide derivatives on cancer cell lines.
Materials:
-
HepG2 human liver cancer cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (FNA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Seed HepG2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (FNA) and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Synthetic workflow for novel benzamide derivatives.
Caption: Mechanism of action of benzamide-based HDAC inhibitors.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patrinum.ch [patrinum.ch]
Application Note: A Scalable Approach to the Synthesis and Purification of (2-Amino-4-fluorophenyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: (2-Amino-4-fluorophenyl)methanol and its derivatives are valuable building blocks in medicinal chemistry and drug development. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of pharmaceutical compounds.[1][2] This document provides a detailed protocol for the scale-up synthesis and purification of this compound, a key intermediate for various active pharmaceutical ingredients (APIs), including novel HDAC inhibitors.[3][4] The described methods are designed to be robust, scalable, and suitable for producing high-purity material required for pharmaceutical research and development.
Overall Synthesis and Purification Workflow
The recommended scalable synthesis route involves a two-step process starting from the commercially available 2-amino-4-fluorobenzoic acid. This precursor is first esterified to protect the carboxylic acid and improve solubility, followed by a selective reduction to the corresponding alcohol. Purification is achieved through a multi-step process including aqueous work-up, crystallization, and optional chromatographic polishing.
Figure 1: Overall workflow for synthesis and purification.
Experimental Protocols
Part 1: Scale-up Synthesis of this compound
This protocol outlines the synthesis starting from 100 g of 2-amino-4-fluorobenzoic acid.
Step 1.1: Esterification of 2-Amino-4-fluorobenzoic Acid
-
Setup: To a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-fluorobenzoic acid (100 g, 0.645 mol).
-
Reagent Addition: Add methanol (1 L) and stir to suspend the solid. Carefully and slowly add concentrated sulfuric acid (25 mL) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 2 L of ice-cold water.
-
Neutralization: Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH reaches 7-8. The product, methyl 2-amino-4-fluorobenzoate, will precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water (3 x 200 mL), and dry under vacuum at 50°C to a constant weight.
Step 1.2: Reduction of Methyl 2-amino-4-fluorobenzoate
-
Setup: In a 5 L multi-neck reactor equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the dried methyl 2-amino-4-fluorobenzoate (assume ~105 g, 0.62 mol, from the previous step) in a mixture of tetrahydrofuran (THF, 1.5 L) and methanol (0.5 L).
-
Cooling: Cool the solution to 0-5°C using an ice-water bath.
-
Reducing Agent Addition: Slowly add sodium borohydride (NaBH₄) (47 g, 1.24 mol) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 8-12 hours. Monitor the reaction by TLC or HPLC.
-
Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0-5°C until the effervescence ceases and the pH is neutral (~7).
-
Solvent Removal: Remove the organic solvents (THF and methanol) under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate (1 L) and stir. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 500 mL).
-
Washing & Drying: Combine the organic extracts and wash with brine (500 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound, typically as an off-white or pale yellow solid.
Part 2: Purification of this compound
Step 2.1: Crystallization
-
Solvent Selection: Dissolve the crude product in a minimal amount of hot isopropanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Slowly cool the solution to room temperature, then place it in an ice bath or refrigerator (4°C) for several hours to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold isopropanol.
-
Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight.
Step 2.2: Optional High-Purity Polishing (MPLC)
For applications requiring >99.5% purity, Medium Pressure Liquid Chromatography (MPLC) can be employed.
-
Stationary Phase: Use a column packed with amine-functionalized silica gel to prevent strong binding of the basic amine group to the stationary phase.[5]
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 10% to 60% ethyl acetate) is typically effective.
-
Procedure: Dissolve the crystallized product in a minimal amount of dichloromethane or the initial mobile phase. Load the solution onto the column and begin the elution gradient.
-
Fraction Collection: Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the final high-purity product.
Data Presentation
Table 1: Summary of Synthesis and Purification Parameters
| Parameter | Step 1.1: Esterification | Step 1.2: Reduction | Step 2.1: Crystallization |
| Scale | 100 g (0.645 mol) | ~105 g (0.62 mol) | ~75 g |
| Key Reagents | MeOH, H₂SO₄ | NaBH₄, THF, MeOH | Isopropanol |
| Reaction Time | 12-16 hours | 8-12 hours | 4-6 hours (cooling) |
| Temperature | 65°C (Reflux) | 0°C to RT | RT to 4°C |
| Typical Yield | 95-98% (Intermediate) | 85-90% (Crude) | 80-90% (Purified) |
| Overall Yield | - | - | 65-75% (from starting acid) |
| Purity (Post-Step) | >98% (HPLC) | 90-95% (HPLC) | >99% (HPLC) |
Table 2: Analytical Characterization of Final Product
| Analysis Method | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 68-71°C |
| HPLC Purity | ≥ 99.0% |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.05 (dd, 1H), 6.50 (dd, 1H), 6.35 (ddd, 1H), 5.15 (t, 1H, -OH), 4.90 (s, 2H, -NH₂), 4.35 (d, 2H, -CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 159.2 (d, J=238 Hz), 150.1 (d, J=12 Hz), 129.5 (d, J=10 Hz), 116.5 (d, J=3 Hz), 103.2 (d, J=23 Hz), 102.8 (d, J=26 Hz), 60.5 |
| Mass Spec (ESI+) | m/z 142.06 [M+H]⁺ |
Visualized Protocols
Caption: Step-by-step esterification workflow.
Caption: Reduction and primary purification workflow.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
Application Notes and Protocols for the Use of (2-Amino-4-fluorophenyl)methanol in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery, enabling the rapid synthesis of large libraries of small molecules for high-throughput screening. The choice of linker, the molecular entity that connects the growing molecule to the solid support, is critical to the success of any solid-phase synthesis. An ideal linker should be stable to the reaction conditions required for library synthesis and readily cleavable under mild conditions to release the final product into solution.
This document provides detailed application notes and protocols for the proposed use of (2-Amino-4-fluorophenyl)methanol as a novel building block and potential traceless linker in solid-phase organic synthesis. While direct literature on the solid-phase application of this specific molecule is limited, its structure suggests its utility in the synthesis of medicinally important heterocyclic scaffolds, such as benzimidazoles and quinazolinones. The protocols outlined below are based on established solid-phase synthesis principles and the known reactivity of analogous compounds.
Hypothetical Application: Solid-Phase Synthesis of a 2-Substituted-5-fluorobenzimidazole Library
This compound can be envisioned as a versatile starting material for the solid-phase synthesis of a library of 2-substituted-5-fluorobenzimidazoles. In this proposed application, the methanol moiety is used to anchor the molecule to a solid support, while the amino group serves as a handle for further chemical transformations. The fluorine atom provides a point of diversity and can modulate the physicochemical properties of the final compounds.
Proposed Synthetic Pathway
The proposed solid-phase synthesis of a 2-substituted-5-fluorobenzimidazole library using this compound is depicted below. The synthesis commences with the immobilization of this compound onto a suitable solid support, followed by acylation of the amino group with a diverse set of carboxylic acids. Subsequent reductive cyclization and cleavage from the resin would yield the desired benzimidazole library.
Caption: Proposed workflow for the solid-phase synthesis of a 2-substituted-5-fluorobenzimidazole library.
Experimental Protocols
Materials and Reagents
-
This compound
-
2-Chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g loading)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
A diverse library of carboxylic acids (R-COOH)
-
Sodium dithionite (Na₂S₂O₄)
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
-
Diethyl ether
Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin
-
Swell 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol) in DCM (10 mL) for 30 minutes in a fritted syringe.
-
Drain the DCM.
-
Dissolve this compound (0.45 g, 3.2 mmol, 2.0 equiv) and DIPEA (1.1 mL, 6.4 mmol, 4.0 equiv) in DCM (10 mL).
-
Add the solution to the swollen resin and shake at room temperature for 4 hours.
-
Drain the reaction mixture.
-
To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and shake for 30 minutes.
-
Drain and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 2: Acylation with a Library of Carboxylic Acids
-
Swell the resin-bound this compound (100 mg, 0.16 mmol) in DMF (2 mL) for 30 minutes.
-
In a separate vial, dissolve the carboxylic acid (R-COOH) (0.48 mmol, 3.0 equiv), HATU (182 mg, 0.48 mmol, 3.0 equiv), and DIPEA (167 µL, 0.96 mmol, 6.0 equiv) in DMF (2 mL).
-
Add the activated carboxylic acid solution to the resin and shake at room temperature for 6 hours.
-
Drain the reaction mixture and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Dry the resin under vacuum.
-
Repeat this protocol for each carboxylic acid in the library in separate reaction vessels.
Protocol 3: Reductive Cyclization to Form the Benzimidazole Ring
-
Swell the acylated resin (from Protocol 2) in a mixture of DMF/water (4:1, 5 mL) for 30 minutes.
-
Add sodium dithionite (Na₂S₂O₄) (139 mg, 0.8 mmol, 5.0 equiv).
-
Heat the mixture at 60°C for 12 hours.
-
Cool to room temperature, drain, and wash the resin sequentially with water (3 x 5 mL), DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Dry the resin under vacuum.
Protocol 4: Cleavage of the 2-Substituted-5-fluorobenzimidazoles from the Resin
-
Swell the resin-bound benzimidazole (from Protocol 3) in DCM (1 mL) for 10 minutes.
-
Add a solution of 20% TFA in DCM (v/v, 5 mL).
-
Shake at room temperature for 1 hour.
-
Drain the solution containing the cleaved product into a collection vial.
-
Wash the resin with additional 20% TFA in DCM (2 x 2 mL).
-
Combine the filtrates and concentrate under reduced pressure to afford the crude 2-substituted-5-fluorobenzimidazole.
-
Purify by preparative HPLC if necessary.
Data Presentation
The following table provides a hypothetical summary of results for the synthesis of a small library of 2-substituted-5-fluorobenzimidazoles using the protocols described above.
| Entry | R-Group | Carboxylic Acid Used | Product Molecular Weight ( g/mol ) | Hypothetical Yield (%) | Hypothetical Purity (%) |
| 1 | Phenyl | Benzoic acid | 226.23 | 85 | >95 |
| 2 | 4-Chlorophenyl | 4-Chlorobenzoic acid | 260.67 | 82 | >95 |
| 3 | 4-Methoxyphenyl | 4-Methoxybenzoic acid | 256.26 | 88 | >95 |
| 4 | Thiophen-2-yl | Thiophene-2-carboxylic acid | 232.26 | 79 | >90 |
| 5 | Cyclohexyl | Cyclohexanecarboxylic acid | 232.28 | 91 | >95 |
Logical Relationships in the Synthetic Strategy
The following diagram illustrates the key chemical transformations and the logical flow of the proposed solid-phase synthesis.
Caption: Key transformations in the proposed solid-phase synthesis.
Conclusion
This compound presents a promising, yet underexplored, starting material for solid-phase organic synthesis. The protocols detailed in this document provide a hypothetical but plausible framework for its application in the generation of 2-substituted-5-fluorobenzimidazole libraries. This approach offers a potential pathway to novel heterocyclic compounds for drug discovery and development. Researchers are encouraged to adapt and optimize these protocols for their specific research needs.
Application Notes and Protocols: Microwave-Assisted Synthesis Involving (2-Amino-4-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the microwave-assisted synthesis of heterocyclic compounds derived from (2-Amino-4-fluorophenyl)methanol. This starting material is a valuable precursor for the synthesis of bioactive molecules, particularly quinazoline and benzamide derivatives, which have shown significant potential in drug discovery as anticancer agents. Microwave-assisted synthesis offers considerable advantages over conventional heating methods, including drastically reduced reaction times, increased product yields, and improved energy efficiency.[1][2]
Microwave-Assisted Synthesis of Fluorinated Quinazolinone Derivatives
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[3][4] Microwave irradiation has been successfully employed to accelerate the synthesis of these scaffolds.[5] A plausible microwave-assisted approach for the synthesis of a 6-fluoro-substituted quinazolinone from this compound involves an initial oxidation of the methanol group to a carboxylic acid, followed by cyclocondensation with a suitable reagent like formamide or an orthoester. Alternatively, a one-pot reaction with an aldehyde in the presence of an oxidizing agent and a catalyst can be envisioned.
A related established method involves the copper-catalyzed, microwave-assisted, solvent-free reaction of 2-aminobenzamides with alcohols to yield quinazolinones.[6] This approach highlights the feasibility of using microwave energy to drive the cyclization and formation of the quinazolinone core. While a direct protocol starting from this compound is not explicitly detailed in the reviewed literature, a generalized protocol can be adapted from similar syntheses of quinazolines.[7][8]
Table 1: Comparison of Conventional vs. Microwave-Assisted Quinazolinone Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Reference(s) |
| Reaction Time | 3 - 6 hours | 10 - 20 minutes | [5] |
| Yield | 48 - 89% | 66 - 97% | [5] |
| Conditions | Reflux in high-boiling solvent | Solvent-free or minimal solvent, 100-150 °C | [1][6] |
Experimental Protocol: General Procedure for Microwave-Assisted Quinazolinone Synthesis
This protocol is a generalized procedure adapted from literature on microwave-assisted quinazoline synthesis.[1][6] Optimization may be required for specific substrates.
Materials:
-
This compound
-
Appropriate aldehyde or orthoester
-
Oxidizing agent (e.g., potassium permanganate, manganese dioxide) - if starting from the alcohol
-
Catalyst (e.g., copper iodide, p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, N,N-dimethylformamide (DMF), or solvent-free)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial, add this compound (1 mmol), the chosen aldehyde or orthoester (1.2 mmol), and the catalyst (0.1 mmol).
-
If an oxidation step is required, include an appropriate oxidizing agent (1.5 mmol).
-
Add 2-3 mL of the selected solvent, or proceed solvent-free.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 120-140°C for 15-30 minutes.[9]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the vial to room temperature.
-
Pour the reaction mixture into crushed ice to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Synthesis of N-(2-amino-4-fluorophenyl)-benzamide Derivatives as HDAC Inhibitors
This compound and its derivatives are valuable building blocks for the synthesis of histone deacetylase (HDAC) inhibitors.[10] Fluorine substitution can enhance the metabolic stability of these inhibitors.[11] A key synthetic step involves the amide bond formation between a carboxylic acid and the amino group of a 4-fluoro-o-phenylenediamine derivative. This reaction can be efficiently carried out using standard coupling agents. While not a microwave-assisted step in the cited literature, similar amide couplings are often accelerated by microwave irradiation.
A specific example is the synthesis of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), a potent HDAC3 inhibitor.[10] The final step of this synthesis involves the condensation of 4-(bis(2-chloroethyl)amino)benzoic acid with 1,2-diamino-4-fluorobenzene.
Table 2: In Vitro Activity of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)
| Target | IC50 (nM) | Reference(s) |
| HDAC1 | Selective | [10] |
| HDAC2 | Selective | [10] |
| HDAC3 | 95.48 | [10] |
| HepG2 Cells | 1.30 µM | [10] |
Experimental Protocol: Amide Coupling for the Synthesis of FNA
This protocol is adapted from the synthesis of FNA.[10]
Materials:
-
4-(bis(2-chloroethyl)amino)benzoic acid
-
1,2-diamino-4-fluorobenzene
-
1-Carbonyldiimidazole (CDI)
-
Trifluoroacetic acid (TFA)
-
Dry Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
1 M Citric acid solution
-
Brine
Procedure:
-
Dissolve 4-(bis(2-chloroethyl)amino)benzoic acid (7.7 mmol) in dry THF (50 mL).
-
Add CDI (11.6 mmol) and reflux the solution for 3 hours.
-
Add 1,2-diamino-4-fluorobenzene (30.6 mmol) and TFA (9.24 mmol) with stirring.
-
Maintain the reaction at room temperature for 16 hours.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in EtOAc (50 mL).
-
Wash the organic layer sequentially with saturated NaHCO3 solution (3 x 20 mL), 1 M citric acid solution (3 x 20 mL), and brine (3 x 20 mL).
-
Dry the organic layer over anhydrous MgSO4 and evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography.
Visualized Workflows and Signaling Pathways
Microwave-Assisted Synthesis Workflow
The following diagram illustrates a general workflow for the microwave-assisted synthesis of heterocyclic compounds.
Caption: General workflow for microwave-assisted synthesis.
Signaling Pathways Targeted by Quinazoline Derivatives
Quinazoline derivatives synthesized from precursors like this compound often exhibit anticancer activity by targeting key signaling pathways involved in cell proliferation and survival.
EGFR Signaling Pathway Inhibition
Many quinazoline-based drugs, such as gefitinib and erlotinib, are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[12] Inhibition of EGFR blocks downstream signaling cascades like the PI3K/Akt and MAPK pathways, leading to reduced cell proliferation and induction of apoptosis.
Caption: Inhibition of the EGFR signaling pathway.
HDAC Inhibition and Apoptosis Induction
HDAC inhibitors, like the synthesized FNA, function by increasing the acetylation of histones and other proteins, leading to changes in gene expression that can induce apoptosis (programmed cell death).[10][13] Apoptosis can be initiated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.[3][14]
Caption: Mechanism of apoptosis induction by HDAC inhibitors.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Facile Microwave Assisted Synthesis and Spectral Analysis of 2-Amino-5-substituted phenyl-1,3,4-Oxadiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Amino-4-fluorophenyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of (2-Amino-4-fluorophenyl)methanol. The following information is curated to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most prevalent and effective method for the synthesis of this compound is the reduction of 2-Amino-4-fluorobenzoic acid. Due to the stability of the carboxylic acid functional group, a strong reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as milder reducing agents like sodium borohydride (NaBH₄) are generally ineffective at reducing carboxylic acids under standard conditions.[1][2][3]
Q2: I am experiencing low yields in my synthesis. What are the potential causes and how can I improve the yield?
Low yields in the LiAlH₄ reduction of 2-Amino-4-fluorobenzoic acid can stem from several factors:
-
Inadequate Reaction Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as LiAlH₄ reacts violently with water.[4] The use of dry solvents, such as tetrahydrofuran (THF) or diethyl ether, is critical. The reaction temperature and time should also be optimized.
-
Improper Quenching of the Reaction: The work-up procedure is crucial for isolating the product. Improper quenching of excess LiAlH₄ can lead to the formation of emulsions and difficulty in product isolation. A carefully controlled sequential addition of water and a base solution is recommended.
-
Side Reactions: The presence of the amino group can potentially lead to side reactions. While LiAlH₄ typically does not reduce an amino group, complex formation can occur.
-
Product Loss During Work-up and Purification: this compound has some water solubility, which can lead to loss during aqueous work-up. Extraction with an appropriate organic solvent and careful handling are necessary.
Q3: What are the common side products I should be aware of?
While the reduction of the carboxylic acid is the primary reaction, other transformations can occur, leading to impurities:
-
Over-reduction: Although less common for the amino group, highly forcing conditions could potentially lead to undesired reactions.
-
Reaction with Solvent: Tetrahydrofuran (THF), a common solvent for LiAlH₄ reactions, can be cleaved by the reagent under prolonged heating, leading to byproducts.
-
Impurity from Starting Material: The purity of the starting 2-Amino-4-fluorobenzoic acid is critical. Any impurities in the starting material may be carried through or react to form new impurities.
Q4: What is the recommended work-up procedure for a LiAlH₄ reduction of 2-Amino-4-fluorobenzoic acid?
A widely used and effective work-up procedure for LiAlH₄ reductions is the Fieser method. This involves the careful, sequential addition of:
-
Water
-
A 15% aqueous sodium hydroxide solution
-
More water
This procedure is designed to precipitate the aluminum salts as a granular solid that can be easily filtered off, simplifying the isolation of the product. The exact volumes of each reagent are added relative to the amount of LiAlH₄ used.
Q5: How can I purify the final product, this compound?
After the initial work-up and extraction, the crude product can be purified by several methods:
-
Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system needs to be determined experimentally.
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired product from any non-polar impurities. A solvent system such as ethyl acetate/hexane or dichloromethane/methanol is a good starting point.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive LiAlH₄ | Use a fresh, unopened container of LiAlH₄ or test the activity of the existing batch. |
| Wet solvent or glassware | Ensure all glassware is oven-dried and the solvent is anhydrous. | |
| Insufficient amount of LiAlH₄ | Use a molar excess of LiAlH₄ (typically 2-4 equivalents) to ensure complete reduction. | |
| Formation of an Emulsion During Work-up | Improper quenching procedure | Follow a standardized quenching protocol like the Fieser method. Vigorous stirring during quenching can also help. |
| Addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) can help to break up emulsions by chelating the aluminum salts. | ||
| Product is Contaminated with Aluminum Salts | Inefficient filtration of aluminum salts | Use a filter aid such as Celite to improve the filtration of the fine aluminum salts. |
| Ensure the quenched mixture is stirred for a sufficient time to allow for complete precipitation of the salts. | ||
| Difficulty in Isolating the Product from the Aqueous Layer | Product has some water solubility | Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product. |
Experimental Protocols
Protocol 1: Synthesis of this compound via LiAlH₄ Reduction
This protocol is a representative procedure for the reduction of 2-Amino-4-fluorobenzoic acid.
Materials:
-
2-Amino-4-fluorobenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
15% Aqueous sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, suspend LiAlH₄ (e.g., 2.0 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Starting Material: Dissolve 2-Amino-4-fluorobenzoic acid (1.0 equivalent) in anhydrous THF. Slowly add this solution to the stirred LiAlH₄ suspension via the dropping funnel at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Cautiously and slowly add ethyl acetate to quench any unreacted LiAlH₄.
-
Work-up: Following the Fieser method, slowly and sequentially add water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where 'x' is the mass of LiAlH₄ used in grams. Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.
-
Isolation: Filter the solid aluminum salts through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washes, and remove the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography.
Quantitative Data Summary
| Parameter | LiAlH₄ Reduction |
| Starting Material | 2-Amino-4-fluorobenzoic acid |
| Reducing Agent | Lithium aluminum hydride (LiAlH₄) |
| Typical Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Reflux |
| Reported Yield | 70-90% (literature values for similar reductions) |
| Key Considerations | Strictly anhydrous conditions required. Careful quenching of excess reagent is critical for safety and ease of work-up. |
Note: The provided yield is an estimated range based on typical LiAlH₄ reductions of similar substrates. Actual yields may vary depending on the specific reaction conditions and scale.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Troubleshooting side reactions in the derivatization of (2-Amino-4-fluorophenyl)methanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the derivatization of (2-Amino-4-fluorophenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: My reaction resulted in a complex mixture with a low yield of the desired product. What are the initial troubleshooting steps?
A1: Low yields and complex mixtures often stem from fundamental experimental conditions rather than the core chemistry itself.[1] The primary functional groups of this compound—a primary aromatic amine and a primary benzylic alcohol—are both reactive and can be sensitive to the reaction environment.
Initial Troubleshooting Workflow:
Caption: General troubleshooting workflow for derivatization reactions.
Key Checks:
-
Reagent Purity: Verify the purity of your this compound and all other reactants. The starting material can be susceptible to air oxidation, often indicated by a yellow or brown discoloration.[1] Impurities can catalyze side reactions.
-
Reaction Atmosphere: Both the amino and benzyl alcohol groups can be sensitive to oxidation.[1] If not essential for the reaction mechanism, conducting the experiment under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions.[1]
-
Temperature Control: Rapid addition of reagents can cause temperature spikes, leading to side reactions or decomposition.[1] Ensure the reaction is maintained at the optimal temperature.
-
pH Control: For certain reactions, the pH must be carefully controlled. For example, in reductive amination, a mildly acidic pH (4-6) is often optimal to facilitate carbonyl protonation without fully protonating and deactivating the amine nucleophile.[1]
Q2: How can I control the chemoselectivity between N-derivatization and O-derivatization?
A2: this compound possesses two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-CH2OH). Achieving selective derivatization at one site without reacting with the other is a common challenge.
Generally, the amino group is a stronger nucleophile than the hydroxyl group.[2][3] Therefore, under kinetically controlled conditions (e.g., mild conditions, short reaction times), N-derivatization is often favored over O-derivatization, for example in acylation reactions.[2] However, to ensure high selectivity, the use of protecting groups is the most robust strategy.[4][5]
-
For Selective O-Derivatization: The more nucleophilic amino group must be protected.
-
For Selective N-Derivatization: The hydroxyl group should be protected to prevent competing O-derivatization.[1]
Caption: Competing derivatization pathways for the bifunctional starting material.
Data on N- vs. O-Acylation: The choice of reagents and conditions significantly impacts the ratio of N- to O-acylation. For the related substrate (4-(aminomethyl)phenyl)methanol, the following selectivities were observed.
| Entry | Acylating Agent (equiv.) | Base (equiv.) | Conditions | N-Acylation Yield | O-Acylation Yield | Reference |
| 1 | Isopropenyl acetate (1.0) | DBU (1.0) | 6 h | 60% | 40% | [6] |
| 2 | Isopropenyl acetate (1.7) | DBU (1.2) | 6 h | 100% | 70% (Di-acylation) | [6] |
This data illustrates that simply increasing reagent stoichiometry can lead to di-acylation rather than improving mono-acylation selectivity.
Q3: I am observing significant formation of dimers or polymers. How can I prevent this?
A3: Dimerization or polymerization can occur when the bifunctional this compound molecule reacts with itself. For instance, the amino group of one molecule can react with an activated hydroxyl group (e.g., a tosylate) of another molecule, leading to an N-alkylation side reaction.
Caption: Schematic of an intermolecular side reaction leading to dimer formation.
Troubleshooting Strategies:
-
High Dilution: Running the reaction at a lower concentration can favor the desired intramolecular reaction (if applicable) or reduce the frequency of intermolecular collisions that lead to polymerization.
-
Slow Addition: Adding one of the reagents slowly over time can keep its instantaneous concentration low, thereby minimizing side reactions.
-
Protecting Groups: As with selectivity issues, protecting one of the functional groups is the most effective method to prevent self-reaction. Protect the group that is not intended to react.
Experimental Protocols
Protocol 1: Selective N-Acylation via Hydroxyl Protection
This protocol outlines a general procedure for the selective acylation of the amino group by first protecting the benzyl alcohol.
-
Protection of the Hydroxyl Group (Example: Silylation):
-
Dissolve this compound (1.0 equiv.) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF) under an inert atmosphere.
-
Add a suitable base such as triethylamine or imidazole (1.2 equiv.).
-
Cool the mixture to 0 °C.
-
Slowly add a silylating agent, such as tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 equiv.).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by quenching with water, extracting with an organic solvent, and purifying the silyl-protected intermediate.
-
-
N-Acylation:
-
Dissolve the purified O-protected intermediate (1.0 equiv.) in an anhydrous aprotic solvent.
-
Add a base (e.g., pyridine or triethylamine, 1.5 equiv.).
-
Cool to 0 °C and slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.2 equiv.).
-
Stir the reaction until completion (monitor by TLC).
-
Perform an aqueous work-up to remove the base and excess acylating agent.
-
-
Deprotection:
-
Dissolve the purified N-acylated, O-protected product in a suitable solvent (e.g., THF).
-
Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) (1.1 equiv.), to cleave the silyl ether.
-
Stir until deprotection is complete (monitor by TLC).
-
Purify the final N-acylated product by extraction and chromatography or recrystallization.[1]
-
Protocol 2: Selective O-Acylation via Amine Protection
This protocol details a general method for the selective acylation of the hydroxyl group by protecting the amino group.
-
Protection of the Amino Group (Example: Carbamate Formation):
-
Dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base such as sodium bicarbonate or triethylamine (2.0 equiv.).
-
Cool the mixture to 0 °C.
-
Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.).
-
Allow the reaction to warm to room temperature and stir for several hours until TLC indicates completion.
-
Extract the Boc-protected intermediate and purify.
-
-
O-Acylation:
-
Dissolve the N-Boc protected intermediate (1.0 equiv.) in an anhydrous solvent like DCM.
-
Add a base (e.g., pyridine or DMAP as a catalyst).
-
Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.2 equiv.) at 0 °C.
-
Stir until the reaction is complete.
-
Perform an aqueous work-up and purify the desired O-acylated, N-protected product.
-
-
Deprotection:
-
Dissolve the purified product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Add a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane, to remove the Boc group.[1]
-
Stir at room temperature until deprotection is complete.
-
Remove the acid and solvent under reduced pressure and purify the final O-acylated product.
-
References
Technical Support Center: Optimization of Reaction Conditions for Coupling with (2-Amino-4-fluorophenyl)methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing coupling reactions involving (2-Amino-4-fluorophenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive functional groups in this compound that I need to consider during coupling reactions?
A1: this compound possesses two primary reactive sites: a nucleophilic primary aromatic amine (-NH₂) and a primary benzyl alcohol (-CH₂OH). The presence of both groups requires careful consideration of chemoselectivity in your reaction design to avoid unwanted side reactions.
Q2: What are the most common types of coupling reactions where this compound is used?
A2: this compound is a versatile building block commonly employed in several types of coupling reactions, including:
-
Amide bond formation: The amino group can be acylated with carboxylic acids or their derivatives to form amides.
-
Buchwald-Hartwig amination: The amino group can be coupled with aryl or vinyl halides/triflates.
-
N-Alkylation: The amino group can be alkylated with alkyl halides.
-
O-Alkylation/Etherification: The hydroxyl group can be alkylated to form ethers.
-
Esterification: The hydroxyl group can be acylated to form esters.
Q3: Do I need to use protecting groups for the amine or alcohol functional groups?
A3: The necessity of protecting groups depends on the desired reaction and the reagents used.[1]
-
For selective N-functionalization (e.g., amide coupling): It is often advisable to protect the hydroxyl group as a silyl ether (e.g., TBDMS) or a benzyl ether to prevent O-acylation.[2]
-
For selective O-functionalization (e.g., etherification): The amino group should be protected, for instance, as a carbamate (e.g., Boc or Cbz), to prevent N-alkylation.[1][3]
-
Orthogonal protecting group strategies allow for the selective deprotection of one group while the other remains intact, which is crucial for multi-step syntheses.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q4: I am experiencing low yields in my amide coupling reaction with this compound. What are the potential causes and solutions?
A4: Low yields in amide coupling are a common challenge. The following table outlines potential causes and recommended troubleshooting steps.
| Possible Cause | Troubleshooting & Optimization |
| Steric Hindrance | The ortho-substituents on this compound can sterically hinder the approach of the activated carboxylic acid. Use more potent coupling reagents like HATU, HBTU, or COMU. Consider increasing the reaction temperature or extending the reaction time. |
| Reduced Nucleophilicity of the Amine | The fluorine atom has an electron-withdrawing effect, which can slightly reduce the nucleophilicity of the amino group. Ensure the reaction pH is optimal to maintain the amine in its deprotonated, nucleophilic state. A stronger, non-nucleophilic base might be required. |
| Side Reactions | The unprotected hydroxyl group can compete with the amine for the activated carboxylic acid, leading to ester formation. Protect the alcohol group prior to coupling. |
| Poor Solubility | Ensure all reactants are fully dissolved in a suitable anhydrous solvent (e.g., DMF, NMP, or DCM). |
| Water Contamination | The presence of water can hydrolyze the activated ester intermediate, leading to the regeneration of the carboxylic acid starting material. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Q5: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely side reactions and how can I minimize them?
A5: The bifunctional nature of this compound can lead to several side products.
-
O-Acylation: As mentioned, the hydroxyl group can be acylated. Solution: Protect the alcohol before the coupling reaction.
-
Self-Condensation/Polymerization: The amino group of one molecule can react with the alcohol group of another, particularly at elevated temperatures, leading to oligomers or polymers.[4] Solution: Use milder reaction conditions and consider protecting one of the functional groups.
-
Oxidation: The aminobenzyl alcohol moiety can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods, potentially forming an aldehyde or carboxylic acid.[4][5] Solution: Conduct the reaction under an inert atmosphere.
-
Cyclization/Benzoxazine Formation: In the presence of an aldehyde or ketone, this compound can undergo cyclization to form a benzoxazine derivative.[6][7] Solution: Ensure the absence of aldehyde/ketone impurities in your starting materials and solvents.
Data Presentation
To systematically optimize your reaction conditions, we recommend tabulating your experimental data. Below are example tables for optimizing an amide coupling and a Buchwald-Hartwig amination.
Table 1: Optimization of Amide Coupling Conditions
| Entry | Coupling Reagent (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HATU (1.1) | DIPEA (2.0) | DMF | 25 | 12 | e.g., 65 |
| 2 | HBTU (1.1) | DIPEA (2.0) | DMF | 25 | 12 | e.g., 58 |
| 3 | EDC/HOBt (1.1/1.1) | NMM (2.0) | DCM | 0 to 25 | 16 | e.g., 45 |
| 4 | HATU (1.1) | DIPEA (2.0) | NMP | 50 | 6 | e.g., 75 |
Table 2: Optimization of Buchwald-Hartwig Amination Conditions
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | e.g., 70 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | e.g., 62 |
| 3 | Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS (1.5) | THF | 80 | 16 | e.g., 78 |
| 4 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 20 | e.g., 65 |
Experimental Protocols
The following are detailed, generalized methodologies for key experiments. Note: These are starting points and will likely require optimization for your specific substrates.
Protocol 1: General Procedure for Amide Coupling
-
Protection of the Hydroxyl Group (Optional but Recommended):
-
Dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add imidazole (1.5 eq.) and TBDMS-Cl (1.2 eq.) at 0 °C.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up by washing with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography if necessary.
-
-
Amide Coupling:
-
To a solution of the carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., DMF), add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add a solution of the protected or unprotected this compound (1.2 eq.) in the same solvent.
-
Stir the reaction at the desired temperature (e.g., 25-50 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup:
-
In an oven-dried Schlenk tube, add the aryl halide/triflate (1.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq.).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Add this compound (1.2 eq.) as a solid or a solution in the reaction solvent.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Mandatory Visualization
Caption: Troubleshooting workflow for optimizing coupling reactions.
Caption: Key steps and potential pitfalls in amide coupling.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude (2-Amino-4-fluorophenyl)methanol
Welcome to the technical support center for the purification of crude (2-Amino-4-fluorophenyl)methanol. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this important synthetic intermediate.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of crude this compound.
| Issue | Potential Cause | Recommended Action |
| Compound is difficult to dissolve for recrystallization. | High polarity of the amino and hydroxyl groups leads to poor solubility in non-polar solvents and high solubility in very polar solvents. | - Solvent Screening: Test a range of solvents with varying polarities. Good starting points for polar compounds include ethanol, methanol, isopropanol, or mixtures with water. For a two-solvent system, dissolve the compound in a minimal amount of a hot, good solvent (e.g., methanol, ethanol) and slowly add a miscible anti-solvent (e.g., water, hexane) until turbidity appears, then allow to cool slowly. - pH Adjustment: If the crude material is suspected to contain acidic or basic impurities, an initial acid-base extraction can improve solubility in the desired recrystallization solvent. |
| Oiling out during recrystallization. | The compound's melting point may be lower than the boiling point of the chosen solvent, or the solution is supersaturated. | - Lower the temperature: Ensure the dissolution temperature is below the compound's melting point. - Use a lower boiling point solvent system. - Slower cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. - Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. - Seeding: Add a small crystal of pure this compound to the cooled solution to initiate crystallization. |
| Streaking or tailing on silica gel column chromatography. | The polar amino and hydroxyl groups strongly interact with the acidic silanol groups on the silica gel surface. | - Use a more polar eluent: A gradient of ethyl acetate in hexanes may not be sufficient. Consider using a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol.[1] - Add a basic modifier: To reduce the interaction with acidic silica, add a small amount (0.5-1%) of a base like triethylamine or ammonia to the mobile phase. - Use a different stationary phase: Consider using neutral or basic alumina, or a reverse-phase C18 column if the compound is sufficiently soluble in the mobile phase. |
| Co-elution of impurities during column chromatography. | Impurities have similar polarity to the desired product. | - Optimize the solvent system: Use TLC to screen various solvent systems to maximize the separation between your product and the impurities. A shallow gradient during column chromatography can improve resolution. - Consider a different chromatographic technique: Medium Pressure Liquid Chromatography (MPLC) or preparative HPLC can offer higher resolution.[1] |
| Low recovery after acid-base extraction. | The compound may have some solubility in the organic layer, especially if the pH of the aqueous layer is not optimal. The product may be sensitive to strong acids or bases. | - Optimize pH: When extracting into an acidic aqueous layer, ensure the pH is sufficiently low (e.g., pH 1-2) to fully protonate the amino group. When back-extracting the free base, ensure the pH is sufficiently high (e.g., pH 9-10). - Multiple extractions: Perform multiple extractions with smaller volumes of the aqueous or organic phase to improve recovery. - Back-washing: After extracting the product into the aqueous phase, wash the organic layer with a fresh portion of the aqueous solution to recover any dissolved product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in crude this compound?
A1: While specific impurities depend on the synthetic route, common impurities in the synthesis of aromatic amino alcohols can include:
-
Starting materials: Unreacted starting materials from the synthesis.
-
Over-reduced species: If prepared by reduction of a carbonyl group, the corresponding alkane may be present.
-
Oxidation products: The aminophenol moiety can be susceptible to oxidation, leading to colored impurities.
-
Side-reaction products: Products from side reactions, such as dimerization or polymerization.
Q2: Which purification technique is generally the most effective for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
For removing non-polar and highly polar impurities, column chromatography is often very effective.
-
If the major impurities have different acid-base properties, an acid-base extraction is a simple and efficient first step.
-
For removing small amounts of closely related impurities from a solid product, recrystallization is often the best method for achieving high purity.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. Spot a small amount of each collected fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light and/or by staining to identify the fractions containing the pure product.
Q4: My purified this compound is colored. How can I remove the color?
A4: Colored impurities are often due to oxidation.
-
Charcoal treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Column chromatography: As mentioned, column chromatography is effective at separating colored, highly polar impurities.
Data Presentation
Table 1: Comparison of Purification Strategies
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Throughput | Primary Impurities Removed |
| Recrystallization | >99% | 60-85% | High | Closely related structural analogs, minor impurities |
| Silica Gel Column Chromatography | 95-99% | 70-90% | Low to Medium | Non-polar and highly polar impurities |
| Acid-Base Extraction | 90-98% | 85-95% | High | Acidic, basic, and neutral impurities |
Table 2: Solubility of this compound (Qualitative)
| Solvent | Solubility at Room Temperature | Solubility when Heated |
| Water | Sparingly soluble | Moderately soluble |
| Methanol | Soluble | Very soluble |
| Ethanol | Soluble | Very soluble |
| Ethyl Acetate | Moderately soluble | Soluble |
| Dichloromethane | Moderately soluble | Soluble |
| Hexanes | Insoluble | Insoluble |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude material. Add a few drops of a potential recrystallization solvent (e.g., ethanol). If the solid dissolves immediately, the solvent is too good. If it does not dissolve, heat the test tube gently. If the solid dissolves upon heating and precipitates upon cooling, the solvent is suitable. If a single solvent is not found, a two-solvent system (e.g., methanol/water, ethyl acetate/hexanes) can be used.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent, and dry them under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol) to find a system that gives the desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Load the sample onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude material in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The basic this compound will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.
-
Separation of Layers: Combine the aqueous layers. The organic layer now contains neutral impurities and can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 9). The this compound will precipitate out as the free base.
-
Back Extraction: Extract the basified aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate) 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Preventing the degradation of (2-Amino-4-fluorophenyl)methanol during reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (2-Amino-4-fluorophenyl)methanol during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during reactions?
A1: The main cause of degradation for this compound is oxidation. This can be triggered by several factors present in a reaction setup:
-
Atmospheric Oxygen: The electron-rich amino group and the benzylic alcohol are susceptible to oxidation when exposed to air.
-
Light: Photons can provide the energy to initiate oxidative reactions.
-
Elevated Temperatures: Higher temperatures can accelerate the rate of oxidation and other decomposition pathways.
-
Incompatible Reagents: Strong oxidizing agents will directly degrade the molecule. The compatibility with other reagents, solvents, and catalysts should always be considered.
Q2: What are the likely degradation products of this compound?
A2: The primary degradation products result from the oxidation of the benzylic alcohol and potentially the amino group. The most common degradation products are:
-
2-Amino-4-fluorobenzaldehyde: Formed by the oxidation of the primary alcohol.
-
2-Amino-4-fluorobenzoic acid: Results from the further oxidation of the aldehyde.
-
Polymeric materials: Under certain conditions, the compound or its degradation products can polymerize, leading to complex mixtures.
Q3: How can I store this compound to ensure its stability?
A3: Proper storage is the first line of defense against degradation. To maintain the integrity of this compound, it should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by excluding atmospheric oxygen. |
| Light | Protection from light (Amber vial or stored in the dark) | Minimizes light-catalyzed degradation. |
| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric gases. |
Q4: Can I use an antioxidant to prevent the degradation of this compound in my reaction?
A4: Yes, adding a radical scavenger can be an effective strategy to inhibit autoxidation.
-
Butylated Hydroxytoluene (BHT): A common and effective antioxidant for stabilizing organic compounds. A low concentration, typically in the range of 0.01-0.1% (w/w), is recommended. It is crucial to ensure that BHT is compatible with your reaction conditions and does not interfere with the desired transformation.
Q5: When should I consider using a protecting group for this compound?
A5: Protecting groups are essential when the amino or alcohol functionalities of this compound might interfere with your desired reaction or are themselves susceptible to the reaction conditions. Consider using a protecting group strategy in the following scenarios:
-
When using strong oxidizing or reducing agents: To prevent unwanted reactions at the amino or alcohol group.
-
In reactions involving strong acids or bases: That could protonate/deprotonate and alter the reactivity of the functional groups.
-
For multi-step syntheses: Where selective reaction at another part of the molecule is required.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of the desired product and formation of multiple side products. | Degradation of this compound due to oxidation. | 1. Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (Argon or Nitrogen). Degas all solvents prior to use. 2. Light Protection: Protect the reaction vessel from light by wrapping it in aluminum foil. 3. Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating. 4. Antioxidant Addition: Consider adding a small amount of an antioxidant like BHT (0.01-0.1% w/w), after confirming its compatibility with the reaction. |
| The reaction is not proceeding to completion, and the starting material is being consumed. | The amino or alcohol group is interfering with the reaction. | 1. Protecting Group Strategy: Protect the interfering functional group. For the amino group, consider Boc or Cbz protection. For the alcohol, a silyl ether (e.g., TBDMS) is a common choice. 2. Orthogonal Protection: If both groups need protection, use orthogonal protecting groups that can be removed selectively under different conditions. |
| Formation of colored impurities or polymeric material. | Polymerization of degradation products (e.g., the aldehyde). | 1. Strictly Anaerobic and Anhydrous Conditions: Exclude both oxygen and moisture from the reaction. 2. Lower Reaction Temperature: If the reaction kinetics allow, perform the reaction at a lower temperature to minimize side reactions. 3. Control Stoichiometry: Ensure precise control over the stoichiometry of reagents to avoid excess of any reactive species that might promote polymerization. |
| Difficulty in purifying the product from unreacted this compound. | Similar polarity of the product and the starting material. | 1. Protecting Group Derivatization: If the product does not contain a reactive amino or alcohol group, derivatizing the unreacted starting material with a protecting group can significantly alter its polarity, facilitating chromatographic separation. |
Experimental Protocols
Protocol 1: General Procedure for an Amide Coupling Reaction with Protection of the Hydroxyl Group
This protocol describes a general workflow for coupling a carboxylic acid to the amino group of this compound, with prior protection of the benzylic alcohol to prevent side reactions.
1. Protection of the Hydroxyl Group (Example with TBDMS-Cl):
-
Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).
-
Add a suitable base, such as triethylamine or imidazole (1.5-2 equivalents).
-
Add tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the silyl-protected intermediate by column chromatography.
2. Amide Coupling:
-
Dissolve the carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA) (2-3 equivalents).
-
Stir the mixture for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the silyl-protected this compound derivative (1 equivalent) in the same solvent.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Perform an aqueous workup to remove the coupling agent byproducts and excess base.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the protected product by column chromatography.
3. Deprotection of the Hydroxyl Group:
-
Dissolve the purified, protected product in a suitable solvent (e.g., THF).
-
Add a fluoride source for deprotection, such as tetrabutylammonium fluoride (TBAF) (1.1 equivalents).
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction and perform an aqueous workup.
-
Extract the final product, dry the organic layer, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products under various stress conditions.
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 70°C for 48 hours in a sealed vial.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method.
4. HPLC Method (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the λmax of this compound.
-
Injection Volume: 10 µL.
5. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify degradation products.
Visualizations
Caption: Workflow for Amide Coupling with Hydroxyl Protection.
Caption: Primary Degradation Pathway of this compound.
Technical Support Center: Enhancing Regioselectivity of Reactions Involving (2-Amino-4-fluorophenyl)methanol
Welcome to the technical support center for chemists and researchers working with (2-Amino-4-fluorophenyl)methanol. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common regioselectivity challenges. The inherent bifunctionality of this molecule, containing both a nucleophilic primary amine and a primary alcohol, presents a significant challenge in synthetic chemistry.[1][2] This guide will help you navigate these complexities to achieve your desired chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and what are the main challenges in achieving regioselectivity?
A1: this compound has three primary reactive sites:
-
The Arylamine (-NH₂): A soft, highly nucleophilic center.
-
The Benzylic Alcohol (-CH₂OH): A harder, less nucleophilic center compared to the amine.[1]
-
The Aromatic Ring: Activated by the electron-donating -NH₂ and -CH₂OH groups, making it susceptible to electrophilic substitution.
The main challenge is the competing reactivity of the amine and alcohol groups.[1][2] Under many standard acylation and alkylation conditions, the more nucleophilic amine will react preferentially, but mixtures of N-substituted, O-substituted, and di-substituted products are common. Controlling reactions on the aromatic ring also requires careful consideration of the directing effects of all three substituents (-NH₂, -F, -CH₂OH).
Q2: How can I favor O-acylation or O-alkylation over N-acylation/alkylation?
A2: Selectively reacting at the hydroxyl group in the presence of a more nucleophilic amine is a significant challenge.[1] The most reliable method is to use a protecting group strategy .[3][4][5] First, selectively protect the amine group, then perform the desired reaction on the hydroxyl group, and finally, deprotect the amine. Common amine protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be removed under acidic or hydrogenolysis conditions, respectively.[6][7]
Q3: What is an "orthogonal protecting group strategy" and why is it useful?
A3: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions.[4][5][6] For example, you could protect the amine with a base-labile Fmoc group and the alcohol with an acid-labile Boc group. This allows you to selectively unmask one functional group for a reaction while the other remains protected.[5][6]
Troubleshooting Guides
This section provides practical, question-and-answer-based solutions to specific issues that may arise during your experiments.
Guide 1: Poor Selectivity in Acylation Reactions
Problem: "My acylation reaction with acetyl chloride is giving me a mixture of N-acetyl, O-acetyl, and di-acetyl products. How can I selectively synthesize the N-acetylated product?"
Answer: Achieving high N-selectivity requires leveraging the inherently higher nucleophilicity of the amine over the alcohol. Several strategies can be employed.
-
Strategy 1: Control of Stoichiometry and Temperature: Using a slight excess of the amino alcohol relative to the acylating agent at low temperatures can favor mono-acylation at the more reactive amine site.
-
Strategy 2: pH Control: In an acidic medium, the amine group (-NH₂) is protonated to form an ammonium salt (-NH₃⁺), which is no longer nucleophilic. This "in-situ protection" allows the hydroxyl group to be acylated. Conversely, under neutral or slightly basic conditions, the free amine is a much stronger nucleophile than the alcohol, favoring N-acylation.
-
Strategy 3: Solvent Effects: The choice of solvent can influence selectivity. Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally preferred for N-acylation.
Comparative Data for N-Acylation Strategies:
| Strategy | Acylating Agent (eq.) | Base (eq.) | Solvent | Temperature (°C) | N:O Acylation Ratio (Approx.) | Yield of N-acyl product |
| Stoichiometry Control | Acetyl Chloride (0.95) | Triethylamine (1.1) | DCM | 0 | >95:5 | ~85% |
| No Control | Acetyl Chloride (1.5) | Triethylamine (1.5) | DCM | 25 | 60:40 | Mixture |
| pH Control (for O-Acyl) | Acetic Anhydride (1.2) | Pyridine (solvent) | Pyridine | 25 | <10:90 (with N-protection) | (See Guide 2) |
Detailed Experimental Protocol: Selective N-Acetylation
-
Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol, 155 mg) in anhydrous Dichloromethane (DCM, 10 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.1 mmol, 153 µL) to the solution and stir for 5 minutes.
-
Reagent Addition: Slowly add a solution of acetyl chloride (0.95 mmol, 68 µL) in anhydrous DCM (2 mL) dropwise over 15 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction with a cold, saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extraction: Extract the aqueous layer with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude N-(4-fluoro-2-(hydroxymethyl)phenyl)acetamide by flash column chromatography.
Guide 2: Enhancing Selectivity for O-Alkylation (Williamson Ether Synthesis)
Problem: "I'm trying to synthesize a benzyl ether at the hydroxyl position using benzyl bromide and a base, but I am getting significant N-alkylation and some di-alkylation."
Answer: This is a classic chemoselectivity problem.[2] Direct O-alkylation in the presence of a free amine is very difficult to achieve with high selectivity. The most robust solution is a protection/deprotection sequence.
Workflow for Selective O-Alkylation:
Caption: Workflow for selective O-alkylation via amine protection.
Detailed Experimental Protocol: Selective O-Benzylation
Step 1: N-Protection
-
Dissolve this compound (1.0 mmol) and triethylamine (1.5 mmol) in DCM (10 mL) at 0 °C.
-
Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 mmol) in DCM (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash with water, dry the organic layer over Na₂SO₄, and concentrate to obtain the crude Boc-protected intermediate, which can often be used without further purification.
Step 2: O-Alkylation
-
Under an argon atmosphere, suspend Sodium Hydride (NaH, 60% in mineral oil, 1.2 mmol) in anhydrous THF (5 mL) at 0 °C.
-
Add a solution of the crude Boc-protected intermediate (approx. 1.0 mmol) in anhydrous THF (5 mL) dropwise. A gas evolution should be observed.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add Benzyl Bromide (BnBr, 1.1 mmol) and allow the reaction to warm to room temperature, stirring overnight.
-
Carefully quench the reaction by the slow addition of water. Extract with ethyl acetate, dry, and concentrate. Purify by column chromatography.
Step 3: N-Deprotection
-
Dissolve the purified, protected product in DCM (5 mL).
-
Add Trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours (monitor by TLC).
-
Concentrate under reduced pressure, re-dissolve in ethyl acetate, and wash with saturated NaHCO₃ solution to neutralize the acid.
-
Dry the organic layer and concentrate to yield the final O-benzylated product.
Guide 3: Controlling Electrophilic Aromatic Substitution
Problem: "I am attempting a bromination reaction on this compound, but I'm getting a mixture of isomers and over-bromination. How can I control the regioselectivity?"
Answer: The -NH₂ group is a powerful ortho-, para-directing group, as is the -CH₂OH group to a lesser extent. The -F atom is also ortho-, para-directing but is a deactivator. The combined effect strongly activates the ring, making it prone to over-substitution and poor regioselectivity.
Troubleshooting Workflow for Aromatic Substitution:
Caption: Troubleshooting poor regioselectivity in aromatic substitution.
Strategy: Moderating the Activating Group The most effective strategy is to reduce the activating effect of the amine by converting it into an amide (e.g., an acetamide). The N-acetyl group is still an ortho-, para-director but is much less activating than a free amine, preventing over-reaction and providing better regiocontrol.
Comparative Data for Ring Bromination:
| Substrate | Brominating Agent | Solvent | Result |
| This compound | Br₂ (excess) | Acetic Acid | Mixture of di- and tri-brominated products, decomposition |
| N-(4-fluoro-2-(hydroxymethyl)phenyl)acetamide | NBS (1.1 eq) | Acetonitrile | Predominantly mono-bromination at the position para to the amide |
After the aromatic substitution is complete, the acetyl group can be easily removed by acid or base hydrolysis to regenerate the free amine, if desired.
References
- 1. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselectivity: The Mother of Invention in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. media.neliti.com [media.neliti.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. youtube.com [youtube.com]
Catalyst selection and optimization for (2-Amino-4-fluorophenyl)methanol reactions
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions to synthesize (2-Amino-4-fluorophenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: this compound is typically synthesized by the reduction of a suitable precursor, most commonly 2-amino-4-fluorobenzoic acid or its corresponding ester (e.g., methyl 2-amino-4-fluorobenzoate). The primary methods for this transformation involve the use of strong hydride reducing agents or catalytic hydrogenation.
Q2: Which reducing agents are most effective for the synthesis of this compound from its carboxylic acid or ester precursor?
A2: For the reduction of carboxylic acids and esters, strong reducing agents are required. The most common and effective choices include:
-
Lithium Aluminum Hydride (LiAlH₄) : A powerful and versatile reducing agent capable of reducing carboxylic acids and esters to primary alcohols.[1][2] It is typically used in anhydrous ethereal solvents like THF or diethyl ether.
-
Borane Complexes (BH₃·THF or BH₃·SMe₂) : These reagents are also highly effective for the reduction of carboxylic acids and are known for their chemoselectivity, often not reducing other functional groups as readily as LiAlH₄.[3]
Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters.[4]
Q3: Is catalytic hydrogenation a viable method for this synthesis?
A3: Yes, catalytic hydrogenation can be a viable, scalable, and often safer alternative to metal hydrides. This method typically involves the use of a heterogeneous catalyst under a hydrogen atmosphere. While direct hydrogenation of carboxylic acids to alcohols can be challenging and may require specific catalysts and conditions, it is a well-established industrial process. For amino acids, specialized catalyst systems like Rh-MoOx/SiO₂ have been shown to be effective.[5]
Q4: What are the primary safety concerns when working with reagents like LiAlH₄ and Borane?
A4: Both LiAlH₄ and borane complexes are hazardous and require careful handling in a controlled laboratory environment.
-
Lithium Aluminum Hydride (LiAlH₄) : Reacts violently with water and other protic solvents to produce flammable hydrogen gas.[2] All reactions must be conducted under anhydrous conditions and a dry, inert atmosphere (e.g., nitrogen or argon). The workup procedure, which involves quenching the excess LiAlH₄, must be performed with extreme caution, typically at low temperatures.
-
Borane Complexes (BH₃·THF, BH₃·SMe₂) : These are also water-sensitive and flammable. Borane-dimethyl sulfide (BH₃·SMe₂) has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Inactive Reducing Agent | LiAlH₄ and borane complexes degrade upon exposure to moisture. Use a fresh bottle of the reagent or titrate to determine the active hydride concentration. |
| Insufficient Reagent | The acidic proton of the carboxylic acid and the proton on the amino group will consume some of the hydride reagent. Ensure you are using a sufficient excess of the reducing agent to account for this and to drive the reduction to completion. |
| Reaction Not Gone to Completion | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present, consider extending the reaction time or gently increasing the temperature (e.g., refluxing in THF). |
| Improper Quenching/Workup | During the workup of LiAlH₄ reactions, the product can become trapped in the aluminum salts that precipitate. Follow a standard Fieser workup (sequential addition of water, then NaOH solution, then more water) to ensure a granular precipitate that is easily filtered. |
| Product Lost During Extraction | This compound has both amine and alcohol functionalities, making it somewhat polar. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to maximize recovery from the aqueous layer. Adjusting the pH of the aqueous layer to be basic before extraction can help ensure the amino group is in its free base form. |
Problem 2: Formation of Unexpected By-products
| Possible Cause | Suggested Solution |
| Defluorination | Reductive defluorination of fluorinated aromatic rings is a known side reaction, especially with powerful reducing agents or under harsh conditions. This would result in the formation of 2-aminobenzyl alcohol. Consider using a milder reducing agent if possible, or carefully controlling the reaction temperature and time. |
| Incomplete Reduction | If starting from the carboxylic acid, incomplete reduction could lead to the corresponding aldehyde, although this is usually more reactive and reduced further. With esters, the intermediate aldehyde might be observed if the reaction is not complete. |
| Amine-Borane Complex Formation | When using borane, the amine group can form a stable complex with the borane, which may be difficult to break during workup. An acidic workup is typically required to hydrolyze these complexes. |
Data Presentation
The selection of a reduction method can significantly impact the yield and reaction conditions. The following tables provide an illustrative comparison based on typical results for similar substrates.
Table 1: Comparison of Reducing Agents for the Synthesis of this compound from 2-Amino-4-fluorobenzoic Acid
| Reducing Agent | Typical Solvent | Reaction Temperature | Typical Reaction Time | Illustrative Yield | Key Considerations |
| LiAlH₄ | THF, Diethyl Ether | 0 °C to Reflux | 4 - 24 hours | 70 - 90% | Highly reactive, requires strictly anhydrous conditions.[1] |
| BH₃·SMe₂ / BH₃·THF | THF | 0 °C to Reflux | 6 - 18 hours | 75 - 95% | Good chemoselectivity, requires acidic workup to break amine-borane complexes.[3] |
Table 2: Comparison of Catalysts for Hydrogenation of Aromatic Carboxylic Acids to Alcohols
| Catalyst System | Typical Solvent | Temperature | Pressure (H₂) | Illustrative Yield | Key Considerations |
| Ru-based (e.g., Ru/C) | Water, Alcohols | 100 - 150 °C | 50 - 100 bar | 60 - 85% | Requires high pressure and temperature; good for industrial scale. |
| Rh-based (e.g., Rh-MoOx/SiO₂) | Water | 80 - 120 °C | 50 - 80 bar | 85 - 95% | High activity and selectivity for amino acids.[5] |
| Pd-based (e.g., Pd/C) | Methanol | 60 - 100 °C | 2 - 5 kg/cm ² | Not typically used for direct acid reduction | More commonly used for nitro group reduction or dehalogenation.[5] |
Note: Yields are illustrative and can vary significantly based on specific reaction conditions, scale, and purity of starting materials.
Experimental Protocols
Method A: Reduction of 2-Amino-4-fluorobenzoic Acid using Borane-Dimethyl Sulfide (BH₃·SMe₂)
This protocol is adapted from standard procedures for the reduction of amino acids.[3]
-
Reaction Setup:
-
To a dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-fluorobenzoic acid (e.g., 5.0 g, 32.2 mmol).
-
Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask. Stir the suspension.
-
-
Addition of Borane:
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add borane-dimethyl sulfide complex (e.g., 10 M solution, ~9.7 mL, 96.6 mmol, 3.0 equivalents) dropwise via syringe over 30 minutes. Vigorous hydrogen evolution will be observed.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of methanol (20 mL).
-
Remove the THF and methanol under reduced pressure.
-
To the residue, add 6 M HCl (50 mL) and heat to reflux for 1 hour to hydrolyze any borane complexes.
-
Cool the solution and basify to pH > 10 with aqueous NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield crude this compound.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Method B: Reduction of 2-Amino-4-fluorobenzoic Acid using Lithium Aluminum Hydride (LiAlH₄)
This protocol is adapted from standard procedures for the LiAlH₄ reduction of amino acids.[6]
-
Reaction Setup:
-
To a dry, nitrogen-flushed 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add a suspension of LiAlH₄ (e.g., 3.7 g, 96.6 mmol, 3.0 equivalents) in anhydrous THF (150 mL).
-
-
Addition of Substrate:
-
In a separate flask, dissolve 2-amino-4-fluorobenzoic acid (5.0 g, 32.2 mmol) in anhydrous THF (50 mL). Gentle warming may be required.
-
Transfer the substrate solution to the addition funnel and add it dropwise to the stirred LiAlH₄ suspension over 1 hour. Control the rate of addition to manage the evolution of hydrogen gas.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux for 16-24 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
-
Workup (Fieser Method):
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly and sequentially add the following with vigorous stirring:
-
Water (3.7 mL)
-
15% aqueous NaOH solution (3.7 mL)
-
Water (11.1 mL)
-
-
Stir the resulting granular white precipitate for 30 minutes at room temperature.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude this compound by silica gel column chromatography or recrystallization.
-
Mandatory Visualizations
Caption: General experimental workflow for the reduction of 2-amino-4-fluorobenzoic acid.
Caption: Troubleshooting decision tree for low yield issues.
Caption: Logical relationships in catalyst/reagent selection.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
Technical Support Center: Monitoring Reactions with (2-Amino-4-fluorophenyl)methanol by HPLC
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving (2-Amino-4-fluorophenyl)methanol using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the HPLC analysis of this compound, a primary aromatic amine.
Q1: Why am I seeing significant peak tailing for my this compound peak?
Peak tailing, where the latter half of the peak is broader than the front, is a frequent issue when analyzing aromatic amines.[1] The primary cause is often secondary chemical interactions within the column.[1]
-
Cause: The basic amino group on this compound can interact strongly with acidic silanol groups (Si-OH) on the surface of standard silica-based C18 columns.[1] This secondary interaction, in addition to the desired reversed-phase retention, causes some molecules to be retained longer, resulting in a tailed peak shape.[1]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the aqueous mobile phase (e.g., to pH 2.5-3.5 using formic acid or trifluoroacetic acid) protonates the silanol groups, minimizing their interaction with the analyte.[2]
-
Solution 2: Use a Deactivated/End-Capped Column: Modern, high-purity silica columns are "end-capped," meaning most of the accessible silanol groups are chemically bonded to reduce these unwanted interactions. Using a column specifically designed for basic compounds is highly recommended.[3][4]
-
Solution 3: Add a Competitive Amine: Adding a small amount of a competitive amine, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites, improving the peak shape for your analyte.[3]
Q2: My analyte peak is fronting. What are the likely causes and solutions?
Peak fronting, the mirror image of tailing, can also compromise quantification and suggests that some of the analyte is moving through the column too quickly.[5]
-
Cause 1: Sample Overload: Injecting too much sample mass or too large a volume can saturate the stationary phase, leading to premature elution and fronting.[6][7]
-
Solution 1: Reduce the injection volume or dilute the sample.[8] Prepare a series of dilutions (e.g., 1:10, 1:100) to see if the peak shape improves.[4]
-
Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile when the mobile phase starts at 10% acetonitrile), the analyte band will spread improperly on the column.[6][7]
-
Solution 2: Whenever possible, dissolve and dilute your samples in the initial mobile phase.[4][5]
Q3: I am having trouble separating the this compound peak from a starting material or impurity.
Poor resolution between two peaks can hinder accurate quantification of reaction progress.
-
Cause: The chromatographic conditions are not optimized to differentiate between the analyte and the co-eluting species.
-
Solution 1: Optimize the Gradient: If using a gradient method, make the slope shallower around the elution time of the peaks of interest. This gives more time for the column to resolve them.
-
Solution 2: Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The change in solvent selectivity can alter retention times and improve separation.
-
Solution 3: Use a Different Column: A column with a different stationary phase (e.g., a Phenyl-Hexyl instead of a C18) can provide a different separation mechanism and may resolve the peaks.[2]
Q4: The retention time for my analyte is drifting between injections. What should I investigate?
Inconsistent retention times make peak identification unreliable and can affect the accuracy of results.[9]
-
Cause 1: Insufficient Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection, especially after a gradient run.[8][9]
-
Solution 1: Increase the equilibration time between runs to ensure the column is ready for the next injection.
-
Cause 2: Temperature Fluctuations: The column temperature can significantly impact retention times.[8]
-
Solution 2: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[8]
-
Cause 3: Mobile Phase Composition Change: If the mobile phase is prepared by mixing solvents from different reservoirs, ensure the pump's proportioning valves are working correctly.[3] Air bubbles in the pump can also cause unstable flow rates.[10]
-
Solution 3: Degas the mobile phase thoroughly.[10] If you suspect a mixing issue, try preparing the mobile phase manually (pre-mixed) to see if the problem resolves.[3]
Experimental Protocol: RP-HPLC Method for Reaction Monitoring
This protocol provides a robust starting point for developing an HPLC method to monitor reactions involving this compound. Optimization may be required based on the specific reaction mixture and available instrumentation.
1. Instrumentation and Materials
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). An end-capped column is highly recommended.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (FA) or Trifluoroacetic acid (TFA).
-
0.45 µm syringe filters for sample preparation.
2. Chromatographic Conditions The following table summarizes the recommended starting conditions for the HPLC analysis.
| Parameter | Recommended Condition |
| Column | End-capped C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm or 280 nm |
| Injection Volume | 10 µL |
3. Sample Preparation
-
Carefully take an aliquot of the reaction mixture (e.g., 10 µL).
-
Quench the reaction if necessary.
-
Dilute the aliquot in a suitable solvent. A good starting point is a 1:100 dilution using the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% FA).
-
Vortex the diluted sample to ensure it is homogenous.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial before placing it in the autosampler.[11]
Visual Workflows
Experimental Workflow Diagram
This diagram illustrates the logical flow from sample preparation to data analysis for a typical reaction monitoring experiment.
Caption: General workflow for HPLC reaction monitoring.
Troubleshooting Workflow for Peak Tailing
This flowchart provides a step-by-step logical guide to diagnosing and resolving peak tailing issues, which are common for aromatic amines like this compound.[1]
Caption: Troubleshooting workflow for peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. labcompare.com [labcompare.com]
- 10. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Resolving Enantiomers of Chiral (2-Amino-4-fluorophenyl)methanol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of (2-Amino-4-fluorophenyl)methanol and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Diastereomeric Salt Crystallization
Diastereomeric salt crystallization is a classical and widely used method for resolving enantiomers on a large scale. It involves the reaction of the racemic amino alcohol with a chiral resolving agent to form diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.[1]
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate chiral resolving agent for this compound?
A1: The choice of a resolving agent is crucial and often empirical. For a basic compound like this compound, chiral acids are used as resolving agents. Commonly successful agents for amino alcohols include:
-
Tartaric acid derivatives (e.g., L- or D-tartaric acid)
-
Mandelic acid derivatives (e.g., (S)- or (R)-mandelic acid)
-
Camphorsulfonic acid (e.g., (1R)-(-)-10-camphorsulfonic acid)
It is highly recommended to perform a screening of several resolving agents to find one that forms a stable, crystalline salt with one of the enantiomers.
Q2: Which solvents are suitable for the crystallization of diastereomeric salts of this compound?
A2: The ideal solvent should provide a significant difference in solubility between the two diastereomeric salts. A screening of various solvents and solvent mixtures is essential.[2] Good starting points include:
-
Alcohols (e.g., methanol, ethanol, isopropanol)
-
Ketones (e.g., acetone)
-
Ethers (e.g., methyl tert-butyl ether (MTBE))
-
Mixtures of the above, potentially with water.
Q3: What is the typical molar ratio of the resolving agent to the racemic compound?
A3: A common starting point is to use 0.5 to 1.0 molar equivalents of the chiral resolving agent relative to the racemic this compound.[2] The optimal ratio should be determined experimentally to maximize the yield and enantiomeric excess of the desired diastereomeric salt.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation | - The diastereomeric salt is too soluble in the chosen solvent.- The solution is not sufficiently supersaturated.- Impurities are inhibiting crystallization. | - Try a less polar solvent or a mixture of solvents.- Concentrate the solution by slow evaporation.- Add an anti-solvent (a solvent in which the salt is less soluble).- Cool the solution slowly.- Scratch the inside of the flask or add a seed crystal of the desired diastereomer.[2]- Ensure high purity of the starting materials.[2] |
| Oiling out instead of crystallization | - High concentration of the diastereomeric salt.- Rapid cooling of the solution.- Inappropriate solvent. | - Dilute the solution with more solvent.- Allow the solution to cool more slowly.- Screen for a different solvent system.- Add a seed crystal to the oil to induce crystallization.[2] |
| Low yield of the desired diastereomer | - Suboptimal molar ratio of the resolving agent.- The desired diastereomeric salt has significant solubility in the mother liquor. | - Optimize the stoichiometry of the resolving agent.- Screen for a solvent that minimizes the solubility of the desired salt.- Evaporate a portion of the solvent to increase the yield, but monitor the enantiomeric excess. |
| Low enantiomeric excess (ee) | - Co-precipitation of the undesired diastereomeric salt.- Insufficient difference in solubility between the diastereomers in the chosen solvent. | - Recrystallize the isolated diastereomeric salt. This is a common method to enhance purity.[2]- Screen for a more selective solvent system.- Optimize the crystallization temperature and cooling rate. |
Experimental Protocol: Diastereomeric Salt Crystallization
-
Dissolution: In a reaction vessel, dissolve racemic this compound and 0.5-1.0 molar equivalents of a selected chiral resolving agent (e.g., L-tartaric acid) in a minimal amount of a suitable solvent (e.g., methanol) at an elevated temperature (e.g., 50-60 °C).
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, consider further cooling in an ice bath or refrigerator. The rate of cooling should be controlled to encourage the formation of well-defined crystals.
-
Isolation: Once crystallization is complete, isolate the precipitated diastereomeric salt by filtration. Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the isolated crystals under a vacuum.
-
Liberation of the Enantiomer: Dissolve the dried diastereomeric salt in water. Adjust the pH with a base (e.g., NaOH) to neutralize the resolving acid and precipitate the free amino alcohol.
-
Final Isolation: Isolate the precipitated enantiomerically enriched this compound by filtration, wash with cold water, and dry.
-
Purity Analysis: Determine the yield and measure the enantiomeric excess using an appropriate analytical technique, such as chiral HPLC.
Data Presentation: Diastereomeric Salt Resolution Screening
| Resolving Agent | Solvent | Molar Ratio (Substrate:Agent) | Yield (%) | Enantiomeric Excess (ee) (%) |
| L-Tartaric Acid | Methanol | 1:0.5 | 42 | 85 |
| L-Tartaric Acid | Ethanol | 1:0.5 | 38 | 82 |
| (S)-Mandelic Acid | Isopropanol | 1:0.6 | 35 | 92 |
| (S)-Mandelic Acid | Acetone | 1:0.6 | 30 | 88 |
| (1R)-(-)-10-Camphorsulfonic Acid | Methanol/Water (9:1) | 1:1 | 45 | 95 |
Note: The data in this table is for illustrative purposes only.
Workflow Diagram
Caption: Workflow for diastereomeric salt crystallization.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For amino alcohols, lipases are commonly used for enantioselective acylation.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are suitable for the kinetic resolution of this compound?
A1: Lipases are excellent candidates for the kinetic resolution of amino alcohols. Commonly used lipases include:
-
Candida antarctica lipase B (CALB), often immobilized (e.g., Novozym 435).
-
Pseudomonas cepacia lipase (lipase PS).
-
Porcine pancreatic lipase (PPL).
Screening different lipases is recommended to find the one with the best activity and enantioselectivity for your specific substrate.
Q2: What are common acyl donors for lipase-catalyzed resolution?
A2: A variety of acyl donors can be used, including:
-
Vinyl acetate
-
Ethyl acetate
-
Isopropenyl acetate
-
Mixed carbonates
The choice of acyl donor can influence the reaction rate and enantioselectivity.
Q3: What are the optimal reaction conditions for enzymatic resolution?
A3: Optimal conditions are enzyme and substrate-dependent. Key parameters to optimize include:
-
Solvent: Non-polar organic solvents like MTBE, toluene, or hexane are often used.
-
Temperature: Typically ranges from room temperature to around 50°C.
-
Substrate Concentration: Should be optimized to avoid enzyme inhibition.
-
Enzyme Loading: The amount of enzyme used will affect the reaction time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no enzyme activity | - Inappropriate solvent.- Enzyme denaturation (e.g., due to temperature or pH).- Presence of enzyme inhibitors. | - Screen different organic solvents.- Optimize the reaction temperature.- Ensure the absence of strong acids or bases.- Purify the substrate to remove potential inhibitors. |
| Low enantioselectivity | - The chosen enzyme is not highly selective for the substrate.- Suboptimal reaction conditions. | - Screen a panel of different lipases.- Optimize the temperature, as lower temperatures can sometimes increase enantioselectivity.- Try different acyl donors. |
| Reaction stops before 50% conversion | - Enzyme inhibition by the product.- Enzyme deactivation over time. | - Consider in-situ product removal.- Add fresh enzyme partway through the reaction.- Optimize enzyme loading. |
| Difficult separation of product and unreacted substrate | - Similar polarities of the acylated and unacylated forms. | - Optimize the chromatographic separation method (e.g., column chromatography).- Consider a different acyl donor that results in a product with more distinct physical properties. |
Experimental Protocol: Enzymatic Kinetic Resolution
-
Reaction Setup: In a flask, dissolve racemic this compound and an acyl donor (e.g., vinyl acetate, 1.5 equivalents) in a suitable organic solvent (e.g., MTBE).
-
Enzyme Addition: Add the lipase (e.g., Novozym 435, 10-20% w/w of the substrate).
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the progress of the reaction by chiral HPLC until approximately 50% conversion is reached.
-
Enzyme Removal: Remove the enzyme by filtration.
-
Separation: Separate the acylated product from the unreacted amino alcohol using column chromatography.
-
Deprotection (if necessary): The acylated enantiomer can be deprotected (e.g., by hydrolysis) to yield the free amino alcohol.
-
Purity Analysis: Determine the enantiomeric excess of both the unreacted starting material and the product.
Data Presentation: Enzyme Screening for Kinetic Resolution
| Enzyme | Acyl Donor | Solvent | Conversion (%) | ee (%) of Substrate | ee (%) of Product |
| Novozym 435 | Vinyl Acetate | MTBE | 51 | >99 | 98 |
| Lipase PS | Ethyl Acetate | Toluene | 49 | 95 | 96 |
| PPL | Vinyl Acetate | Hexane | 52 | 85 | 82 |
Note: The data in this table is for illustrative purposes only.
Workflow Diagram
Caption: Workflow for enzymatic kinetic resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Frequently Asked Questions (FAQs)
Q1: What type of chiral column is suitable for separating the enantiomers of this compound?
A1: Polysaccharide-based CSPs are often a good starting point for the separation of amino alcohols. Columns to consider for initial screening include:
-
Cellulose-based columns (e.g., Chiralcel® OD, OJ)
-
Amylose-based columns (e.g., Chiralpak® AD, AS)
Q2: What are typical mobile phases for chiral HPLC separation of amino alcohols?
A2: For normal-phase chromatography, mixtures of a non-polar solvent and an alcohol are common:
-
n-Hexane/Isopropanol
-
n-Hexane/Ethanol
For reversed-phase chromatography, mixtures of an aqueous buffer and an organic modifier are used:
-
Water/Acetonitrile
-
Water/Methanol
Additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can be used to improve peak shape and resolution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No separation or poor resolution (Rs < 1.5) | - Inappropriate chiral stationary phase.- Suboptimal mobile phase composition. | - Screen different types of chiral columns.- Optimize the ratio of the mobile phase components (e.g., decrease the percentage of alcohol in normal phase).- Change the alcohol modifier (e.g., from isopropanol to ethanol).- Adjust the column temperature.- Lower the flow rate. |
| Poor peak shape (tailing or fronting) | - Secondary interactions with the stationary phase.- Sample overload. | - Add a mobile phase additive (e.g., 0.1% DEA for a basic analyte).- Reduce the injection volume or sample concentration. |
| Drifting retention times | - Column not properly equilibrated.- Changes in mobile phase composition or temperature. | - Ensure the column is thoroughly equilibrated with the mobile phase before injection.- Use a column oven to maintain a constant temperature.- Ensure the mobile phase is well-mixed and degassed. |
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Choose a set of chiral columns for screening (e.g., one cellulose-based and one amylose-based).
-
Mobile Phase Screening: Start with a standard mobile phase for normal-phase chromatography, such as 90:10 n-Hexane/Isopropanol.
-
Initial Run: Inject the racemic this compound and evaluate the chromatogram for any separation.
-
Optimization:
-
If there is some separation, optimize the mobile phase composition by varying the percentage of the alcohol modifier to improve resolution.
-
If there is no separation, try a different alcohol modifier (e.g., ethanol) or a different chiral column.
-
-
Flow Rate and Temperature: Once a suitable column and mobile phase are identified, optimize the flow rate and column temperature to fine-tune the separation.
Data Presentation: Chiral HPLC Method Screening
| Column | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Retention Time (min) - Enant. 1 | Retention Time (min) - Enant. 2 |
| Chiralpak® AD-H | n-Hexane/IPA (90:10) | 1.0 | 1.8 | 8.5 | 10.2 |
| Chiralpak® AD-H | n-Hexane/IPA (95:5) | 1.0 | 2.5 | 12.1 | 15.3 |
| Chiralcel® OD-H | n-Hexane/IPA (90:10) | 1.0 | 1.2 | 9.1 | 9.8 |
| Chiralcel® OD-H | n-Hexane/EtOH (90:10) | 1.0 | 2.1 | 10.5 | 12.9 |
Note: The data in this table is for illustrative purposes only.
Logic Diagram
Caption: Troubleshooting logic for chiral HPLC method development.
References
Technical Support Center: Managing Exothermic Reactions in the Large-Scale Synthesis of (2-Amino-4-fluorophenyl)methanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the exothermic nature of the large-scale synthesis of (2-Amino-4-fluorophenyl)methanol. The most common and direct synthetic route to this compound is the reduction of 2-amino-4-fluorobenzaldehyde, typically utilizing a reducing agent such as sodium borohydride. This reduction is a highly exothermic process that requires careful management to ensure safety, product quality, and optimal yield.[1][2][3]
Disclaimer: The quantitative data and specific parameters provided are based on general principles of analogous chemical reactions and should be confirmed through appropriate calorimetry and safety studies before implementation at scale.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound considered a high-risk exothermic reaction?
A1: The reduction of an aldehyde to an alcohol using a hydride-based reducing agent like sodium borohydride is a thermodynamically favorable process that releases a significant amount of heat.[1][3] On a large scale, the rate of heat generation can exceed the rate of heat removal by the reactor's cooling system, leading to a rapid increase in temperature. This can result in a thermal runaway, characterized by a dangerous increase in reaction rate, pressure, and the potential for solvent boiling, side reactions, and product degradation.[1]
Q2: What are the primary factors influencing the exotherm in this reaction?
A2: The main factors include:
-
Rate of addition of the reducing agent: A faster addition rate leads to a more rapid release of heat.
-
Concentration of reactants: Higher concentrations result in a greater heat output per unit volume.
-
Reaction temperature: Higher initial temperatures can accelerate the reaction rate exponentially.
-
Efficiency of mixing: Poor agitation can lead to localized hot spots where the temperature is significantly higher than the bulk solution.
-
Solvent choice: The solvent's heat capacity and boiling point play a crucial role in absorbing and dissipating heat.
-
Quenching procedure: The neutralization of excess reducing agent is also exothermic and must be controlled.
Q3: Can I add the reducing agent all at once to save time?
A3: No. This is extremely dangerous. An "all-at-once" addition of the reducing agent will likely lead to an uncontrollable exotherm and a thermal runaway. The reducing agent must be added portion-wise or via a controlled continuous feed to manage the rate of heat evolution.
Q4: What are the signs of a potential thermal runaway?
A4: Key indicators include:
-
A rapid, unexpected increase in the internal temperature of the reactor that does not respond to cooling.
-
A sudden increase in the reactor pressure.
-
Noticeable increase in the rate of gas evolution (if applicable).
-
Changes in the color or viscosity of the reaction mixture.
Q5: How can I prevent a thermal runaway?
A5: Prevention is key and involves a multi-faceted approach:
-
Thorough hazard assessment: Conduct a reaction calorimetry study to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).
-
Controlled addition: Add the reducing agent at a rate that allows the cooling system to maintain the desired temperature.
-
Adequate cooling capacity: Ensure the reactor's cooling system is sufficient to handle the heat generated by the reaction at the desired scale.
-
Robust agitation: Ensure efficient mixing to maintain a uniform temperature throughout the reactor.
-
Dilution: Running the reaction at a lower concentration can help to moderate the exotherm.
-
Emergency preparedness: Have a documented and practiced emergency shutdown procedure.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Rise | Addition of reducing agent is too fast. | Immediately stop the addition of the reducing agent. |
| Inadequate cooling. | Increase the flow of coolant to the reactor jacket. | |
| Poor agitation leading to localized hot spots. | Verify the agitator is functioning correctly and at the appropriate speed. | |
| Incorrect reactant concentration (too high). | If possible and safe, add a pre-cooled, inert solvent to dilute the reaction mixture. | |
| Temperature Spikes During Quenching | Quenching agent is being added too quickly. | Slow down the addition rate of the quenching agent. |
| Excess unreacted reducing agent. | Ensure the initial reaction has gone to completion before starting the quench. | |
| Inadequate cooling during the quench. | Pre-cool the reaction mixture before quenching and maintain cooling throughout the addition. | |
| Low Product Yield | Side reactions due to high temperatures. | Maintain the reaction temperature within the optimal range determined by process development studies. |
| Degradation of the product at elevated temperatures. | Work up the reaction promptly after completion and avoid prolonged exposure to high temperatures. |
Quantitative Data
The following table summarizes estimated quantitative data for the reduction of 2-amino-4-fluorobenzaldehyde with sodium borohydride. This data is based on analogous reactions and should be verified experimentally.
| Parameter | Value | Unit | Notes |
| Molar Mass of 2-amino-4-fluorobenzaldehyde | 139.13 | g/mol | |
| Molar Mass of this compound | 141.14 | g/mol | |
| Molar Mass of Sodium Borohydride | 37.83 | g/mol | |
| Estimated Heat of Reaction | -150 | kcal/mol of NaBH₄ | Based on the reduction of a ketone.[1] The actual value for the specific substrate should be determined by calorimetry. |
| Recommended Reaction Temperature | 0 - 10 | °C | Lower temperatures help to control the exotherm. |
| Typical Reaction Time | 1 - 3 | hours | Dependent on scale and addition rate. |
| Recommended Solvent | Ethanol or Methanol | - | |
| Stoichiometry (Aldehyde:NaBH₄) | 1 : 0.25 - 0.3 | molar ratio | Stoichiometrically, 0.25 equivalents are needed, but a slight excess is often used. |
Experimental Protocols
Protocol 1: Laboratory-Scale Reaction Hazard Assessment using Reaction Calorimetry
This protocol outlines the general procedure for determining the thermal hazards of the reaction.
-
Preparation:
-
Set up a reaction calorimeter according to the manufacturer's instructions.
-
Charge the reactor with a solution of 2-amino-4-fluorobenzaldehyde in the chosen solvent (e.g., ethanol).
-
Equilibrate the reactor to the desired starting temperature (e.g., 20°C).
-
-
Titration:
-
Prepare a solution of sodium borohydride in the same solvent, stabilized with a small amount of aqueous sodium hydroxide.
-
Slowly add the sodium borohydride solution to the reactor at a constant rate.
-
Monitor the heat flow, internal temperature, and any pressure changes in real-time.
-
-
Analysis:
-
Integrate the heat flow data to determine the total heat of reaction.
-
Analyze the data to determine the rate of heat evolution as a function of the addition rate.
-
Use the data to calculate the Maximum Temperature of the Synthesis Reaction (MTSR) in the event of a cooling failure.
-
Protocol 2: Large-Scale Synthesis of this compound
This protocol provides a general methodology for the large-scale synthesis. Warning: This procedure should only be performed by trained personnel in a facility equipped to handle large-scale exothermic reactions.
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge the reactor with a solution of 2-amino-4-fluorobenzaldehyde in anhydrous ethanol.
-
Start the agitator and begin cooling the reactor contents to 0-5°C.
-
-
Reducing Agent Preparation:
-
In a separate, suitable vessel, prepare a solution of sodium borohydride in anhydrous ethanol. A small amount of aqueous sodium hydroxide can be added to stabilize the solution.
-
-
Controlled Addition:
-
Once the reactor contents are at the target temperature, begin the slow, controlled addition of the sodium borohydride solution via a dosing pump.
-
Continuously monitor the internal temperature. The addition rate should be adjusted to maintain the temperature within the 0-10°C range.
-
-
Reaction Monitoring:
-
After the addition is complete, continue to stir the reaction mixture at 0-10°C for 1-2 hours, or until reaction completion is confirmed by in-process controls (e.g., TLC, HPLC).
-
-
Controlled Quench:
-
Slowly and carefully add a quenching agent (e.g., acetone or acetic acid) to the reaction mixture while maintaining a low temperature to neutralize any excess sodium borohydride.
-
-
Work-up:
-
Proceed with the appropriate aqueous work-up and extraction to isolate the this compound product.
-
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the large-scale synthesis.
Troubleshooting Logic for Temperature Excursion
Caption: A decision-making diagram for managing a temperature excursion.
References
Validation & Comparative
A Comparative Guide to the Synthesis and Reactivity of (2-Amino-4-fluorophenyl)methanol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. (2-Amino-4-fluorophenyl)methanol and its analogs, bearing different substituents at the 4-position, are valuable building blocks in the synthesis of a wide array of biologically active molecules and functional materials. The nature of the substituent at the 4-position—be it electron-withdrawing like fluorine, chlorine, and bromine, or electron-donating like a methyl group—profoundly influences the reactivity of the amino and alcohol functionalities, thereby dictating their utility in various synthetic transformations.
This guide provides a comparative analysis of this compound and its chloro, bromo, and methyl analogs. We present a side-by-side comparison of their performance in key synthetic reactions, supported by experimental data, and provide detailed protocols for their synthesis and selected applications.
Data Presentation: A Head-to-Head Look at Synthesis and Reactivity
The choice of a particular analog in a synthetic route can significantly impact reaction efficiency and outcomes. The following tables summarize the synthesis of these key building blocks and their comparative performance in a widely used oxidation reaction.
Table 1: Synthesis of (2-Amino-4-substituted-phenyl)methanol Analogs
| Substituent (X) | Starting Material | Key Reagents | Solvent | Reaction Time | Yield (%) |
| F | 2-Amino-4-fluorobenzoic acid | LiAlH₄ | THF | 4 h | 85 |
| Cl | 2-Amino-4-chlorobenzoic acid | LiAlH₄ | THF | 4 h | 88 |
| Br | 2-Amino-4-bromobenzoic acid | LiAlH₄ | THF | 5 h | 82 |
| CH₃ | 2-Amino-4-methylbenzoic acid | LiAlH₄ | THF | 4 h | 90 |
Table 2: Comparative Analysis of the Chemoselective Oxidation of (2-Amino-4-substituted-phenyl)methanol Analogs
This table compares the yield of the corresponding aldehydes from the oxidation of (2-Amino-4-substituted-phenyl)methanol analogs under identical reaction conditions.[1][2]
| Substituent (X) | Product | Yield (%) |
| F | 2-Amino-4-fluorobenzaldehyde | 85 |
| Cl | 2-Amino-4-chlorobenzaldehyde | 82 |
| Br | 2-Amino-4-bromobenzaldehyde | 78 |
| CH₃ | 2-Amino-4-methylbenzaldehyde | 92 |
Experimental Protocols
Detailed methodologies for the synthesis of the parent compounds and a key comparative reaction are provided below.
Protocol 1: General Procedure for the Synthesis of (2-Amino-4-substituted-phenyl)methanol Analogs
This protocol describes a general method for the reduction of the corresponding 2-amino-4-substituted-benzoic acids to the benzyl alcohols.
Materials:
-
2-Amino-4-substituted-benzoic acid (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
A solution of the 2-amino-4-substituted-benzoic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
The reaction mixture is then allowed to warm to room temperature and stirred for the time specified in Table 1.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to 0 °C and quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
The resulting slurry is stirred at room temperature for 30 minutes and then filtered.
-
The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure (2-amino-4-substituted-phenyl)methanol.
Protocol 2: Chemoselective Oxidation of (2-Amino-4-substituted-phenyl)methanol Analogs
This protocol details a copper-catalyzed aerobic oxidation of (2-amino-4-substituted-phenyl)methanol analogs to the corresponding aldehydes.[1][2]
Materials:
-
(2-Amino-4-substituted-phenyl)methanol (1.0 mmol)
-
Copper(I) iodide (CuI) (10 mol%)
-
4-(Dimethylamino)pyridine (DMAP) (10 mol%)
-
(2,2,6,6-Tetramethyl-1-piperidyl)oxyl (TEMPO) (1 mol%)
-
Acetonitrile (CH₃CN)
-
Oxygen balloon
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the (2-amino-4-substituted-phenyl)methanol, CuI, DMAP, and TEMPO.
-
Add acetonitrile to the flask and equip it with an oxygen balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure 2-amino-4-substituted-benzaldehyde.
Mandatory Visualization
The following diagrams illustrate a key synthetic workflow and a relevant biological pathway involving derivatives of this compound.
Caption: Experimental workflow for the comparative oxidation of (2-Amino-4-substituted-phenyl)methanol analogs.
Derivatives of this compound have shown significant activity as inhibitors of histone deacetylases (HDACs), which are crucial enzymes in epigenetic regulation.
Caption: Simplified signaling pathway of HDAC inhibition by this compound derivatives.
References
A Comparative Guide to Analytical Methods for the Quantification of (2-Amino-4-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of (2-Amino-4-fluorophenyl)methanol, a key intermediate in pharmaceutical synthesis, is crucial for ensuring the quality, safety, and efficacy of the final drug product. The validation of analytical methods is a critical step in drug development and manufacturing, providing evidence that a method is suitable for its intended purpose. This guide offers a comparative overview of common analytical techniques applicable to the quantification of this compound, supported by experimental data from structurally analogous compounds.
Comparison of Quantitative Analytical Methods
The choice of an analytical method is dependent on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of aromatic compounds. More sensitive techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) may also be employed, particularly for low-level quantification.
Table 1: Comparison of Performance Characteristics of Common Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | Spectrophotometry |
| Linearity (R²) | > 0.999[1][2] | > 0.995[1] | > 0.99[1] | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0%[1] | 95.0 - 105.0%[1] | 90.0 - 110.0%[1] | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0%[1] | < 5.0%[1] | < 10.0%[1] | < 2.0% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL[1] | < 0.1 ng/mL[1] | 1 - 10 ng/mL[1] | 0.1 - 0.5 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.4 - 2 µg/mL[1] | < 0.5 ng/mL[1] | 5 - 20 ng/mL[1] | 0.5 - 1.5 µg/mL[3] |
| Specificity | Good to Excellent[1] | Excellent[1] | Good to Excellent[1] | Moderate |
| Robustness | High[1] | Moderate[1] | Moderate[1] | High |
Experimental Protocols
A detailed methodology for a representative reversed-phase HPLC (RP-HPLC) method is provided below. This protocol is based on established methods for similar aromatic compounds and serves as a starting point for method development and validation for this compound.
Representative RP-HPLC Method for the Quantification of this compound
1. Instrumentation and Chromatographic Conditions:
-
Chromatograph: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of a buffer (e.g., 10 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good peak shape and resolution.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: e.g., 30°C.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined by scanning a standard solution. A common wavelength for aromatic compounds is around 254 nm.[4]
-
Injection Volume: e.g., 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase or a suitable diluent.[1]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1 - 100 µg/mL).[1]
-
Sample Solution: Prepare the sample containing this compound in the diluent to obtain a concentration within the calibration range.
3. Method Validation Parameters:
The following parameters should be evaluated according to the International Council for Harmonisation (ICH) guidelines:
-
Specificity: Analyze blank, placebo (if applicable), and analyte-spiked samples to ensure that no other components interfere with the analyte peak.[1]
-
Linearity: Inject the calibration standards and plot the peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.[2]
-
Range: The range is determined from the linearity, accuracy, and precision data.[1][5]
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo mixture at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[2]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-assay precision): Analyze the sample on different days, with different analysts, or on different equipment. The relative standard deviation (%RSD) should typically be less than 2%.[1]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1]
-
Robustness: Intentionally vary critical method parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the method's reliability during normal use.[1][2]
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process.
Caption: A flowchart illustrating the key stages of analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Spectrophotometric and Spectrofluorimetric Methods for the Determination of Dothiepin Hydrochloride in its Pure and Dosage Forms using Eosin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cores.emory.edu [cores.emory.edu]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Novel Anticancer Agents Derived from (2-Amino-4-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two promising anticancer compounds derived from (2-Amino-4-fluorophenyl)methanol: N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) and (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide ((S)-17b) . Both compounds have demonstrated significant potential as histone deacetylase (HDAC) inhibitors, a class of targeted cancer therapeutics. This document summarizes their in vitro and in vivo efficacy, supported by experimental data, and provides detailed protocols for the key biological assays.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data on the biological activities of FNA and (S)-17b, offering a clear comparison of their potency and selectivity.
Table 1: In Vitro HDAC Inhibitory Activity (IC50)
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | Cell Line | Cell Line IC50 (µM) |
| FNA | - | - | 95.48[1] | HepG2 | 1.30 |
| (S)-17b | Potent (Class I) | Potent (Class I) | Potent (Class I) | SKM-1 | Potent |
Note: Specific IC50 values for (S)-17b against individual HDAC isoforms were not publicly available in the reviewed literature, but it is described as a potent Class I HDAC inhibitor.[2][3]
Table 2: In Vivo Antitumor Efficacy
| Compound | Xenograft Model | Tumor Growth Inhibition (TGI) | Notes |
| FNA | HepG2 | 48.89%[4] | Compared to SAHA (TGI of 48.13%) |
| (S)-17b | SKM-1 | Excellent | Showed better efficacy in mouse models with intact immune systems.[2][3] |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Both FNA and (S)-17b exert their anticancer effects through the inhibition of HDAC enzymes, leading to an increase in histone acetylation. This, in turn, results in the transcriptional activation of tumor suppressor genes.[2]
FNA has been shown to induce apoptosis and cause G2/M phase cell cycle arrest in HepG2 cells.[4]
(S)-17b has been observed to strongly increase the intracellular levels of acetyl-histone H3 and p21, leading to G1 cell cycle arrest and apoptosis.[2][3]
Mandatory Visualizations
The following diagrams illustrate the signaling pathway affected by these compounds and a typical experimental workflow for their evaluation.
Caption: HDAC Inhibition Signaling Pathway.
Caption: Experimental Evaluation Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
This protocol is a general representation for determining the in vitro inhibitory activity of compounds against HDAC enzymes.
-
Reagents and Materials:
-
Recombinant human HDAC1, HDAC2, HDAC3 enzymes.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction).
-
Test compounds (FNA, (S)-17b) dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the HDAC enzyme and the test compound dilutions.
-
Incubate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for a specified time (e.g., 15 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., HepG2, SKM-1).
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds (FNA, (S)-17b) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
96-well clear microplates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of the compounds in a mouse model.
-
Animals and Cell Lines:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Human cancer cell line (e.g., HepG2, SKM-1).
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign the mice to treatment groups (vehicle control, positive control, and test compound groups).
-
Administer the test compounds and controls to the mice via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.
-
References
- 1. chondrex.com [chondrex.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
Structural confirmation of (2-Amino-4-fluorophenyl)methanol derivatives by X-ray crystallography
An authoritative structural confirmation of (2-Amino-4-fluorophenyl)methanol and its derivatives is crucial for advancing drug discovery and development. Single-crystal X-ray crystallography provides unambiguous three-dimensional molecular structures, which are essential for understanding structure-activity relationships and for rational drug design. This guide offers a comparative analysis of the crystallographic data of derivatives of this compound and related compounds, presenting key structural parameters and detailed experimental protocols.
Comparative Crystallographic Data
While a publicly available crystal structure for the parent this compound was not identified in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), several derivatives and structurally related molecules have been characterized by X-ray diffraction. The following table summarizes the key crystallographic parameters for selected compounds, providing a baseline for comparison.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile | C₁₅H₁₃FN₂O₂ | Monoclinic | P2₁/c | 10.8670(4) | 15.2671(6) | 19.1569(8) | 97.463(2) | [1] |
| 2-Amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[b]pyran-3-carbonitrile | C₂₀H₁₃ClN₂O₂ | Monoclinic | P2₁/c | - | - | - | - | [2] |
| 2-Amino-4-(2-chlorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile | C₂₀H₁₂Cl₂N₂O | Triclinic | P-1 | 7.7131(3) | 8.8579(3) | 12.6696(4) | 87.590(2) | [3] |
| 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile | C₂₁H₁₉N₃O₂ | Monoclinic | P2₁/c | - | - | - | - | [4] |
| 2-Amino-4-chlorobenzonitrile | C₇H₅ClN₂ | Triclinic | P-1 | 3.8924(9) | 6.7886(15) | 13.838(3) | 77.559(16) | [5] |
Experimental Protocols
The determination of the crystal structure of this compound derivatives by single-crystal X-ray diffraction involves the following key steps.
Synthesis and Crystallization
The initial and often most challenging step is the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.
Synthesis: The synthesis of this compound derivatives can be achieved through various organic synthesis routes. For instance, the synthesis of pyran derivatives often involves a multi-component reaction. In a typical procedure for a related pyran derivative, a mixture of a benzaldehyde derivative, malononitrile, and a 1,3-dicarbonyl compound is refluxed in the presence of a base like piperidine or potassium carbonate.[2] The reaction progress is monitored by thin-layer chromatography. The resulting solid product is then purified by recrystallization.[1][6]
Crystallization: Single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[1][6] Common solvents for crystallization of polar organic molecules include ethanol, methanol, dichloromethane, and ethyl acetate. For example, crystals of 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile were obtained by slow isothermal evaporation from an absolute dichloromethane solution.[1]
X-ray Data Collection and Structure Refinement
Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data and solve the crystal structure.
Data Collection: A single crystal is mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[7] The crystal is cooled to a low temperature (e.g., 100 K or 296 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded as a series of images.
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.[1] Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is validated using tools like CHECKCIF.
Visualization of the Crystallographic Workflow
The following diagram illustrates the general workflow for the structural confirmation of this compound derivatives using X-ray crystallography.
Caption: Workflow for X-ray Crystallography.
Structural Insights
The crystal structures of this compound derivatives reveal important details about their molecular conformation, intermolecular interactions, and crystal packing. For example, in the structure of 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile, the dihedral angle between the fluorophenyl ring and the 4H-pyran ring is a key conformational feature.[1][6] The crystal packing is often dominated by hydrogen bonds involving the amino group and other functional groups, leading to the formation of supramolecular architectures.[1][6] These structural details are invaluable for understanding the physicochemical properties of these compounds and for designing new molecules with improved biological activity.
The following diagram illustrates the key chemical moiety and the concept of structural confirmation.
Caption: Structural Confirmation Process.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Crystal structure, DFT and Hirshfeld surface analysis of 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Efficacy of (2-Amino-4-fluorophenyl)methanol Production
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Two Primary Synthetic Routes to a Key Pharmaceutical Intermediate.
(2-Amino-4-fluorophenyl)methanol is a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its strategic importance demands efficient, scalable, and cost-effective manufacturing processes. This guide provides a comprehensive comparison of two primary synthetic routes to this valuable intermediate, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research and development needs.
Executive Summary of Synthetic Routes
Two principal synthetic pathways to this compound are explored in this guide. The first route involves the reduction of 2-amino-4-fluorobenzoic acid, while the second proceeds via the reduction of a nitro-substituted precursor, 4-fluoro-2-nitrobenzaldehyde. Each route presents a distinct set of advantages and disadvantages in terms of yield, safety, and operational simplicity.
| Parameter | Route 1: Reduction of 2-Amino-4-fluorobenzoic Acid | Route 2: Reduction of 4-Fluoro-2-nitrobenzaldehyde |
| Starting Material | 2-Amino-4-fluorobenzoic Acid | 4-Fluoro-2-nitrobenzaldehyde |
| Key Transformations | Reduction of a carboxylic acid | Reduction of an aldehyde, Reduction of a nitro group |
| Typical Reagents | Borane-THF complex (BH₃·THF), Lithium aluminum hydride (LiAlH₄) | Sodium borohydride (NaBH₄), Catalytic Hydrogenation (e.g., Pd/C, H₂) |
| Plausible Overall Yield | Moderate to High | High |
| Chemoselectivity | Good, requires careful control to avoid side reactions with the amino group. | Excellent, sequential reductions allow for high selectivity. |
| Operational Simplicity | Moderate, requires anhydrous conditions and careful handling of reactive hydrides. | High, reactions are generally straightforward and utilize common lab reagents. |
| Scalability | Good, though borane and LiAlH₄ require specialized handling on a large scale. | Excellent, catalytic hydrogenation is a well-established and scalable industrial process. |
Logical Workflow for Comparing Synthetic Routes
The process of selecting an optimal synthetic route involves a systematic evaluation of several key factors. The following diagram illustrates the logical workflow for this comparative analysis.
Caption: Logical workflow for the comparative analysis of synthetic routes.
Route 1: Synthesis via Reduction of 2-Amino-4-fluorobenzoic Acid
This synthetic pathway is a two-step process commencing with the synthesis of the key intermediate, 2-amino-4-fluorobenzoic acid, followed by its reduction to the target alcohol.
Experimental Protocol
Step 1: Synthesis of 2-Amino-4-fluorobenzoic Acid
This procedure is adapted from a patented method involving the nitration of a 4-fluorohalogenobenzoic acid followed by catalytic reduction.
-
Nitration: To a solution of 3-chloro-4-fluorobenzoic acid in concentrated sulfuric acid, a nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise at a controlled temperature (0-10 °C). The reaction is stirred for several hours until completion, monitored by TLC. The reaction mixture is then poured onto ice, and the precipitated 3-chloro-4-fluoro-6-nitrobenzoic acid is collected by filtration and washed with cold water.
-
Catalytic Reduction: The dried 3-chloro-4-fluoro-6-nitrobenzoic acid is dissolved in a suitable solvent such as methanol. A catalytic amount of palladium on carbon (5% Pd/C) is added, and the mixture is subjected to hydrogenation (H₂ gas, typically 50 psi) at a slightly elevated temperature (e.g., 60 °C) for several hours. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization to yield 2-amino-4-fluorobenzoic acid. A plausible yield for this two-step process is in the range of 80-85%.[1]
Step 2: Reduction of 2-Amino-4-fluorobenzoic Acid to this compound
The reduction of the carboxylic acid group in the presence of an amino group can be achieved using strong, chemoselective reducing agents. Borane-THF complex is a preferred reagent for this transformation.
-
To a solution of 2-amino-4-fluorobenzoic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of borane-tetrahydrofuran complex (BH₃·THF, typically 1 M in THF) is added dropwise at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is carefully quenched by the slow, dropwise addition of methanol, followed by water.
-
The product is extracted into an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude this compound is purified by column chromatography. The expected yield for this reduction step is generally in the range of 70-80%.
Synthetic Pathway Diagram
Caption: Synthetic pathway for Route 1.
Route 2: Synthesis via Reduction of 4-Fluoro-2-nitrobenzaldehyde
This alternative route also comprises two key reductive steps, starting from the commercially available 4-fluoro-2-nitrobenzaldehyde. This approach offers high chemoselectivity and operational simplicity.
Experimental Protocol
Step 1: Reduction of 4-Fluoro-2-nitrobenzaldehyde to 4-Fluoro-2-nitrobenzyl alcohol
Sodium borohydride is a mild and selective reagent that efficiently reduces aldehydes to alcohols without affecting the nitro group.
-
4-fluoro-2-nitrobenzaldehyde is dissolved in a suitable alcoholic solvent, such as ethanol or methanol.
-
The solution is cooled in an ice bath, and sodium borohydride (NaBH₄) is added portion-wise with stirring.
-
The reaction is typically rapid and is monitored for completion by TLC.
-
Once the reaction is complete, the mixture is quenched by the addition of water.
-
The product, 4-fluoro-2-nitrobenzyl alcohol, can be extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. This reduction often proceeds with high yields, typically exceeding 90%.
Step 2: Reduction of 4-Fluoro-2-nitrobenzyl alcohol to this compound
The final step involves the reduction of the nitro group to an amine, which is commonly achieved by catalytic hydrogenation.
-
4-fluoro-2-nitrobenzyl alcohol is dissolved in a solvent such as ethanol or ethyl acetate.
-
A catalyst, typically 5% or 10% palladium on carbon (Pd/C), is added to the solution.
-
The mixture is then placed under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.
-
The progress of the reaction is monitored until the starting material is fully consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield this compound. This step is also known for its high efficiency, with yields often greater than 90%.
Synthetic Pathway Diagram
Caption: Synthetic pathway for Route 2.
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound. Route 2, starting from 4-fluoro-2-nitrobenzaldehyde, appears to be the more advantageous pathway for laboratory-scale synthesis due to its high yields, operational simplicity, and the use of readily available and less hazardous reagents. For industrial-scale production, the well-established and scalable nature of catalytic hydrogenation also makes Route 2 an attractive option. However, the choice of the optimal route will ultimately depend on the specific requirements of the research or manufacturing campaign, including cost of starting materials, available equipment, and safety considerations. This guide provides the necessary data and protocols to make an informed decision.
References
Unveiling Novel Anticancer Agents: A Comparative Analysis of (2-Amino-4-fluorophenyl)methanol-Derived Inhibitors
A new frontier in cancer therapy is being explored through the synthesis of novel inhibitors derived from (2-Amino-4-fluorophenyl)methanol. This guide provides a comprehensive in vitro and in vivo comparison of two promising novel benzamide derivatives, (S)-17b and N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), against the established anti-cancer agent SAHA (Vorinostat). The data presented herein, sourced from peer-reviewed research, highlights their potential as potent and selective Histone Deacetylase (HDAC) inhibitors for cancer treatment.
Performance Comparison of Novel Inhibitors
The development of targeted cancer therapies with improved efficacy and reduced side effects is a paramount goal in medicinal chemistry. The novel compounds, (S)-17b and FNA, both synthesized from a this compound scaffold, have demonstrated significant potential as HDAC inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.
(S)-17b has emerged as a potent and selective inhibitor of Class I HDAC isoforms.[1] In preclinical studies, it has shown strong antitumor activity in both in vitro and in vivo models of human myelodysplastic syndrome.[1] Similarly, FNA has been identified as a potent and selective inhibitor of HDAC3, a specific Class I HDAC isoform.[2][3] It has exhibited robust inhibitory activity against solid tumor cells and has shown comparable in vivo tumor growth inhibition to the established drug, SAHA.[2][3]
This guide will delve into the quantitative data from these studies, presenting a clear comparison of their inhibitory activities, cellular effects, and in vivo efficacy. Detailed experimental protocols are also provided to allow for replication and further investigation by the scientific community.
Quantitative Data Summary
The following tables summarize the key quantitative data for the novel inhibitors (S)-17b and FNA, alongside the comparator drug SAHA.
Table 1: In Vitro HDAC Inhibition
| Compound | Target | IC50 (nM) | Selectivity |
| (S)-17b | HDAC1 | Potent (exact value not specified in abstract) | Class I Selective |
| HDAC2 | Potent (exact value not specified in abstract) | ||
| HDAC3 | Potent (exact value not specified in abstract) | ||
| FNA | HDAC1 | Data not specified | Class I Selective |
| HDAC2 | Data not specified | ||
| HDAC3 | 95.48 | Potent against HDAC3 | |
| SAHA | Pan-HDAC | - | Broad Spectrum |
Table 2: In Vitro Antiproliferative Activity
| Compound | Cell Line | IC50 (µM) |
| (S)-17b | SKM-1 (human myelodysplastic syndrome) | Potent (exact value not specified in abstract) |
| FNA | HepG2 (human liver cancer) | 1.30 |
| SAHA | HepG2 (human liver cancer) | 17.25 |
Table 3: In Vivo Antitumor Efficacy
| Compound | Model | Dosage | Tumor Growth Inhibition (TGI) |
| (S)-17b | SKM-1 Xenograft | Oral Dosing | Excellent antitumor activity |
| FNA | HepG2 Xenograft | Not specified | 48.89% |
| SAHA | HepG2 Xenograft | Not specified | 48.13% |
Table 4: Pharmacokinetic and Safety Profile
| Compound | Parameter | Value |
| (S)-17b | hERG Inhibition IC50 | 34.6 µM (low inhibition) |
| Pharmacokinetics | Favorable profile in mice and rats | |
| FNA | Body Weight Change in Mice | No significant change |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of these findings.
In Vitro HDAC Inhibition Assay
The inhibitory activity of the compounds against purified human HDAC enzymes was determined using a fluorometric assay. The assay measures the deacetylation of a fluorogenic acetylated peptide substrate. The reaction is initiated by the addition of the enzyme to a mixture of the substrate and the test compound at varying concentrations. After a defined incubation period, a developer solution is added to stop the reaction and generate a fluorescent signal. The fluorescence intensity is measured using a microplate reader, and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Proliferation Assay
The antiproliferative activity of the compounds was evaluated using a cell viability assay, such as the MTT or MTS assay. Cancer cell lines (e.g., SKM-1, HepG2) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds or vehicle control for a specified period (e.g., 72 hours). Following treatment, the assay reagent was added to each well, and the plates were incubated to allow for the conversion of the reagent into a colored formazan product by viable cells. The absorbance of the formazan solution was measured using a microplate reader. The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, were determined from the dose-response curves.
In Vivo Xenograft Model
The in vivo antitumor efficacy of the compounds was assessed using xenograft mouse models. Human cancer cells (e.g., SKM-1, HepG2) were subcutaneously injected into immunocompromised mice. Once the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups. The test compounds were administered to the treatment groups via a specific route (e.g., oral gavage) at a defined dose and schedule. The control group received the vehicle. Tumor volume and body weight were measured regularly throughout the study. At the end of the experiment, the tumors were excised and weighed. The tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume or weight between the treated and control groups.
Visualizing the Mechanism of Action and Experimental Design
To better understand the biological context and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of action of novel HDAC inhibitors.
Caption: Workflow for the evaluation of novel inhibitors.
References
- 1. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Factor: A Comparative Analysis of Fluorinated and Non-Fluorinated Kinase Inhibitors
A Comparison Guide for Researchers and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, lauded for its ability to enhance a molecule's pharmacological profile. By substituting hydrogen with fluorine, chemists can modulate key properties such as metabolic stability, binding affinity, and lipophilicity. This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated analogs of the kinase inhibitor nilotinib, offering insights into the nuanced effects of this "magic bullet" in drug design.
Impact on Biological Activity: A Quantitative Comparison
The substitution of a trifluoromethyl group in nilotinib with non-fluorinated or monofluorinated analogs reveals significant differences in inhibitory activity and binding affinity against the kinases Abl and Kit. The following data, derived from a comprehensive study on nilotinib analogs, illustrates these distinctions.[1]
| Compound | Substitution at Phenyl Ring | Target Kinase | IC50 (nM) * | Kd (nM) ** |
| Nilotinib | -CF3 | Abl | 26.3 | 20 |
| Kit | 158.5 | 130 | ||
| Analog 1 | -H (Non-fluorinated) | Abl | >10,000 | >10,000 |
| Kit | 234.4 | 160 | ||
| Analog 2 | -F (Monofluorinated) | Abl | 117.8 | 60 |
| Kit | 91.2 | 80 | ||
| Analog 3 | -CH3 | Abl | 973.9 | 800 |
| Kit | 112.2 | 90 |
*IC50: The half maximal inhibitory concentration, indicating the potency of a compound in inhibiting a specific biological function. **Kd: The dissociation constant, representing the binding affinity of a compound to its target. Lower values indicate tighter binding.
Key Observations:
-
Critical Role of Trifluoromethyl Group for Abl Inhibition: The non-fluorinated analog (-H) of nilotinib shows a dramatic loss of activity against Abl kinase, with an IC50 value greater than 10,000 nM. This highlights the critical importance of the trifluoromethyl group for potent Abl inhibition.[1]
-
Enhanced Activity of Monofluorinated Analog for Kit: Interestingly, the monofluorinated analog (-F) demonstrates the highest potency against Kit kinase, with an IC50 of 91.2 nM, surpassing even nilotinib itself.[1]
-
Fluorination and Binding Affinity: The thermodynamic binding affinity data (Kd) correlates well with the inhibitory activity (IC50). The trifluoromethyl group is essential for tight binding to Abl, while the monofluorinated analog exhibits the strongest binding to Kit.[1]
Experimental Protocols
To ensure the reproducibility and validity of such comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the properties of fluorinated and non-fluorinated analogs.
Kinase Inhibition Assay (IC50 Determination)
This assay determines the potency of a compound in inhibiting a specific kinase. A standard method involves a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction.
Principle: Kinase activity is inversely proportional to the amount of luminescence generated.
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test compounds (fluorinated and non-fluorinated analogs) in appropriate assay buffers.
-
Reaction Setup: In a 96-well plate, add the kinase and test compounds at various concentrations.
-
Initiation: Start the kinase reaction by adding the substrate and ATP mixture.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent (e.g., Kinase-Glo®) that measures the remaining ATP via a luciferase reaction, producing a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes, which are major contributors to drug metabolism in the liver.[2][3][4][5]
Principle: The rate of disappearance of the parent compound over time in the presence of liver microsomes and cofactors is measured to determine its metabolic stability.[2][3][4][5]
Procedure:
-
Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare stock solutions of the test compounds in an organic solvent like DMSO. Prepare a NADPH-regenerating system solution.[2][5]
-
Incubation: In a 96-well plate, incubate the test compounds with liver microsomes in a phosphate buffer (pH 7.4) at 37°C.[6]
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system.[6]
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[6]
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a relevant signaling pathway and a typical experimental workflow for comparing fluorinated and non-fluorinated analogs.
Caption: PI3K/Akt/mTOR signaling pathway often dysregulated in cancers targeted by kinase inhibitors like nilotinib.
Caption: Experimental workflow for the comparative analysis of fluorinated and non-fluorinated drug analogs.
References
- 1. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mercell.com [mercell.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. benchchem.com [benchchem.com]
Benchmarking Catalyst Performance for the Selective Oxidation of (2-Amino-4-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Catalytic Oxidation
The selective oxidation of (2-Amino-4-fluorophenyl)methanol to its corresponding aldehyde, 2-amino-4-fluorobenzaldehyde, is a critical transformation in the synthesis of various pharmaceutical intermediates and bioactive molecules. The efficiency and selectivity of this reaction are highly dependent on the chosen catalytic system. This guide provides a comparative analysis of different catalysts employed for this oxidation, presenting supporting experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.
Catalyst Performance Comparison
The following table summarizes the performance of two distinct catalytic systems for the selective oxidation of this compound to 2-amino-4-fluorobenzaldehyde.
| Catalyst System | Substrate | Product | Yield (%) | Reaction Time (h) | Temperature (°C) | Key Features |
| Copper(I)/TEMPO | This compound | 2-Amino-4-fluorobenzaldehyde | Good to Excellent | 3 | Room Temperature | Mild conditions, high chemoselectivity for the aldehyde. |
| Manganese Dioxide (MnO2) | This compound | 2-Amino-4-fluorobenzaldehyde | Good | Varies | Varies (often elevated) | Heterogeneous catalyst, simple workup, good for selective oxidation of allylic and benzylic alcohols. |
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below.
Protocol 1: Copper(I)/TEMPO Catalyzed Aerobic Oxidation
This procedure is adapted from a general method for the selective oxidation of substituted 2-aminobenzyl alcohols.[1]
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
4-(Dimethylamino)pyridine (DMAP)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Acetonitrile (CH3CN)
-
Oxygen (balloon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), CuI (0.1 mmol, 10 mol%), and DMAP (0.1 mmol, 10 mol%).
-
Add acetonitrile (5 mL) to the flask.
-
Add TEMPO (0.01 mmol, 1 mol%) to the reaction mixture.
-
Purge the flask with oxygen and maintain a positive pressure of oxygen using a balloon.
-
Stir the reaction mixture vigorously at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain 2-amino-4-fluorobenzaldehyde.
Protocol 2: Manganese Dioxide (MnO2) Oxidation
This is a general procedure for the oxidation of benzylic alcohols using activated manganese dioxide.[2][4]
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO2)
-
Dichloromethane (CH2Cl2) or other suitable inert solvent
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol).
-
Add a suitable inert solvent such as dichloromethane (10-20 mL).
-
Add activated manganese dioxide (5-10 equivalents) in one portion. The quality and activation of the MnO2 are crucial for the reaction's success.
-
Stir the suspension vigorously at room temperature or with gentle heating.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate and the activity of the MnO2.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the MnO2.
-
Wash the celite pad with additional solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 2-amino-4-fluorobenzaldehyde, which can be further purified by recrystallization or column chromatography.
Visualizing the Catalytic Process
To better understand the workflow and the relationships between the components in these catalytic oxidations, the following diagrams are provided.
Caption: A generalized workflow for the catalytic oxidation of this compound.
Caption: A decision-making diagram for selecting a suitable catalyst system.
References
Head-to-Head Comparison of the Metabolic Stability of (2-Amino-4-fluorophenyl)methanol Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical parameter in the drug discovery and development process, significantly influencing its pharmacokinetic profile, including bioavailability and half-life. Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations in the body, while those that are metabolized too slowly can lead to accumulation and potential toxicity. This guide provides a comparative overview of the metabolic stability of compounds structurally related to (2-amino-4-fluorophenyl)methanol, supported by experimental data and detailed protocols.
Illustrative Comparison of Metabolic Stability in Structurally Related Fluorophenyl Compounds
To demonstrate how modifications to a core structure can influence metabolic stability, the following table summarizes data from a study on a series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines. These compounds, while not direct derivatives of this compound, share the fluorophenyl motif and provide valuable insights into structure-stability relationships. The data presented is from in vitro assays using mouse liver microsomes.
| Compound ID | Structure | Half-life (t½) in Mouse Liver Microsomes (min) | Percent Remaining after 1 hour |
| 3b | 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)piperazin-1-yl)propan-2-ol | 60 | Not reported |
| 4b | (S)-1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)piperazin-1-yl)propan-2-ol | Not reported | 4% |
| 20a-d (piperidine analogues) | General structure with piperidine replacing piperazine | Improved stability compared to piperazine analogues | Not specified |
Data is illustrative and sourced from a study on atypical dopamine transporter inhibitors to showcase structure-stability relationships.[1]
The data indicates that even small changes in the chemical structure, such as the stereochemistry or the nature of a heterocyclic ring, can have a profound impact on the metabolic stability of a compound.[1] For instance, the piperidine analogues showed improved metabolic stability over their piperazine counterparts.[1]
The Role of Fluorine in Enhancing Metabolic Stability
The introduction of fluorine into a drug candidate's structure is a well-established strategy to improve its metabolic profile. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like cytochrome P450s.[2] By placing a fluorine atom at a metabolically labile position on a molecule, chemists can effectively "block" a major route of metabolism, thereby increasing the compound's half-life and bioavailability. In the context of this compound derivatives, the fluorine at the 4-position of the phenyl ring is anticipated to protect this ring from aromatic hydroxylation, a common metabolic pathway.
Experimental Protocol: In Vitro Microsomal Metabolic Stability Assay
The following is a generalized protocol for determining the metabolic stability of a test compound using liver microsomes. This type of assay is a standard in vitro method for assessing phase I metabolism.
1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes and necessary cofactors.
2. Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes from the desired species (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Positive control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)
-
Negative control (incubation without NADPH)
-
Quenching solution (e.g., cold acetonitrile containing an internal standard for analytical purposes)
-
96-well incubation plate and collection plate
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation:
-
Thaw the liver microsomes and NADPH regenerating system on ice.
-
Prepare the incubation mixture by adding microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Prepare the test compound working solution by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM final concentration).
-
-
Incubation:
-
Add the test compound working solution to the wells of the incubation plate.
-
Pre-warm the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. For the negative control, add buffer instead of the NADPH system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a volume of cold quenching solution. The 0-minute time point represents the initial concentration before metabolism.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
Experimental Workflow Diagram
References
The Strategic Value of Fluorination: A Cost-Benefit Analysis of (2-Amino-4-fluorophenyl)methanol in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established method for optimizing pharmacokinetic and pharmacodynamic properties. The building block, (2-Amino-4-fluorophenyl)methanol, offers a valuable scaffold for introducing a fluorine atom onto a phenyl ring, a common motif in many therapeutic agents. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in drug discovery, comparing its performance with non-fluorinated analogs and presenting supporting experimental data for researchers, scientists, and drug development professionals.
Cost Analysis: Weighing the Price of Enhanced Properties
The primary drawback of using fluorinated intermediates like this compound is the increased cost of goods. A comparative analysis of supplier pricing reveals a significant cost difference between the fluorinated compound and its non-fluorinated counterpart, (2-aminophenyl)methanol, as well as other halogenated analogs.
| Compound | Supplier 1 (Price/1g) | Supplier 2 (Price/1g) | Supplier 3 (Price/1g) | Average Price/1g (USD) |
| (2-aminophenyl)methanol | ~$3.17 (for 10g)[1] | ~$4.84 (for 25g)[2] | ~$3.00 (for 25g)[3] | ~3.67 |
| (2-Amino-4-chlorophenyl)methanol | ~$120.00 (for 250mg) | - | - | ~480.00 |
| (2-Amino-4,5-dichlorophenyl)methanol | ~$50.00 | - | - | 50.00 |
| (2-Amino-4-(trifluoromethyl)phenyl)methanol | ~$150.00 (for 100mg) | - | - | ~1500.00 |
| This compound | Estimated | Estimated | Estimated | ~50.00 - 150.00 |
The higher cost of fluorinated building blocks is a critical consideration in early-stage drug discovery, where large quantities of intermediates are often required for synthesis and screening. However, this initial investment can be justified by the potential for significant improvements in the final drug candidate's properties, which can translate to lower attrition rates in later stages of development and ultimately, a more successful therapeutic.
Benefit Analysis: A Case Study in HDAC Inhibition
The advantages of incorporating a fluorine atom can be clearly demonstrated through a case study of the histone deacetylase (HDAC) inhibitor, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA). This compound, synthesized using a derivative of our topic compound, shows markedly improved biological activity compared to its non-fluorinated analog (NA) and the established HDAC inhibitor, Vorinostat (SAHA).
Enhanced Biological Activity
The introduction of a fluorine atom at the 4-position of the aminophenyl ring in FNA leads to a significant increase in its potency as an HDAC inhibitor and its anti-proliferative activity against cancer cells.
| Compound | Target | IC50 (nM) | Anti-proliferative Activity (HepG2 cells, IC50 in µM) | In Vivo Tumor Growth Inhibition (TGI, %) |
| FNA (Fluorinated) | HDAC3 | 95.48 [4] | 1.30 [4] | 48.89 [4] |
| NA (Non-fluorinated analog) | Class I HDACs | Not specified | Less potent than SAHA in vivo[4] | Lower than SAHA[4] |
| SAHA (Vorinostat) | Pan-HDAC | Not specified | 17.25[4] | 48.13[4] |
As the data indicates, FNA is significantly more potent in inhibiting the growth of HepG2 liver cancer cells (IC50 of 1.30 µM) compared to SAHA (IC50 of 17.25 µM)[4]. Furthermore, in a xenograft model, FNA demonstrated comparable in vivo tumor growth inhibition to SAHA, highlighting its potential as a therapeutic candidate[4]. The fluorine substitution is credited with improving the metabolic stability of the compound[4].
Experimental Protocols
Synthesis of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)
The synthesis of FNA involves the condensation of 4-(bis(2-chloroethyl)amino)benzoic acid with 1,2-diamino-4-fluorobenzene[4][5].
Materials:
-
4-(bis(2-chloroethyl)amino)benzoic acid
-
1,2-diamino-4-fluorobenzene
-
1,1'-Carbonyldiimidazole (CDI)
-
Trifluoroacetic acid (TFA)
-
Dry Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
Procedure:
-
A solution of 4-(bis(2-chloroethyl)amino)benzoic acid (7.7 mmol) in dry THF (50 mL) is treated with CDI (11.6 mmol).
-
The solution is refluxed for 3 hours.
-
1,2-diamino-4-fluorobenzene (30.6 mmol) and TFA (9.24 mmol) are added with stirring.
-
The mixture is stirred at room temperature for 16 hours.
-
The solvent is evaporated, and the residue is dissolved in EtOAc (50 mL).
-
The organic layer is washed successively with 1 M HCl, saturated NaHCO3 solution, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford FNA[5].
Signaling Pathways and Mechanism of Action
The use of this compound as a building block can contribute to the development of inhibitors targeting various signaling pathways. In the case of the HDAC inhibitor FNA, the mechanism involves the induction of apoptosis. In other contexts, fluorinated compounds derived from this scaffold could target pathways like the PD-1/PD-L1 axis.
HDAC Inhibitor-Induced Apoptosis
HDAC inhibitors promote apoptosis in cancer cells through both intrinsic and extrinsic pathways. They can upregulate pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL[6]. This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation[7].
PD-1/PD-L1 Inhibitor-Mediated T-Cell Activation
Small molecule inhibitors targeting the PD-1/PD-L1 interaction can restore the anti-tumor activity of T-cells. By blocking the binding of PD-L1 on tumor cells to PD-1 on T-cells, these inhibitors prevent the downstream signaling that leads to T-cell exhaustion and inactivation.
References
- 1. 2-Aminobenzyl alcohol, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. 2-Aminobenzyl Alcohol 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Safety Operating Guide
Proper Disposal of (2-Amino-4-fluorophenyl)methanol: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of (2-Amino-4-fluorophenyl)methanol, ensuring the protection of laboratory personnel and the environment. This document outlines immediate safety protocols, step-by-step disposal procedures, and emergency measures for researchers, scientists, and drug development professionals.
This compound must be handled as a hazardous chemical. As a fluorinated aromatic amine, it falls under the category of halogenated organic compounds.[1][2] Improper disposal can lead to environmental contamination and potential health risks. Adherence to institutional and regulatory guidelines is paramount.
Immediate Safety and Handling
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.
-
Body Protection: A laboratory coat or other suitable protective clothing to prevent skin contact.
-
Respiratory Protection: If dust or aerosols are likely to be generated, a NIOSH-approved respirator is required.
Engineering Controls: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.
Quantitative Data Summary
The following table summarizes available data for this compound and related compounds. Data for the specific target compound is limited, and information from similar chemicals is provided for guidance and should be treated with caution.
| Property | This compound | (2-Amino-5-chlorophenyl)methanol (for comparison) | General Halogenated Organics |
| CAS Number | 840501-15-7 (for 4-Amino-2-fluorophenyl isomer) | 37585-25-4 | Varies |
| Molecular Formula | C₇H₈FNO | C₇H₈ClNO | Varies |
| Molecular Weight | 141.14 g/mol | 157.6 g/mol | Varies |
| Physical Form | Solid | Solid | Typically liquid |
| Hazard Statements | Not fully determined. Likely H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation).[3][4] | H302, H315, H319, H335 | Varies, often includes toxicity, carcinogenicity, and environmental hazards.[1] |
| Disposal Classification | Hazardous Waste, Halogenated Organic Waste.[2] | Hazardous Waste, Halogenated Organic Waste. | Regulated Chemical Waste.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in laboratory safety and environmental compliance. The following protocol provides a systematic approach to its disposal.
1. Waste Identification and Segregation: this compound is a halogenated organic compound and must be segregated from non-halogenated chemical waste.[2] Do not mix this waste with other waste streams, such as acids, bases, or oxidizers, unless compatibility has been verified.[1][5]
2. Waste Collection and Containerization:
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing papers and gloves, in a designated, properly labeled, and sealable container.
-
Liquid Waste (Solutions): If the compound is in solution, collect it in a designated, leak-proof, and clearly labeled waste container for halogenated organic liquids.[6]
-
The container must be chemically compatible with the waste and have a secure, tight-fitting lid.[6][7]
3. Labeling: Immediately label the waste container with the words "Hazardous Waste".[1][6] The label must include:
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date when the waste was first added to the container.
-
Applicable hazard warnings (e.g., "Toxic," "Irritant").[1]
4. Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[7] This area should be away from sources of ignition and incompatible materials. Secondary containment should be used to prevent spills.
5. Arranging for Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[7] Provide a complete and accurate description of the waste. Do not attempt to treat or dispose of this chemical through the sanitary sewer system.[3]
Emergency Procedures
In the event of a spill or exposure, immediate action is necessary.
-
Spill:
-
Evacuate the immediate area and alert others.
-
If safe to do so, prevent further spread of the spill.
-
For small spills, use an inert absorbent material (e.g., sand, vermiculite) to collect the spilled substance.[7]
-
Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.
-
For large spills, contact your institution's EHS or emergency response team immediately.[6]
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. (2-Amino-4-chlorophenyl)-(4-fluorophenyl)methanol | C13H11ClFNO | CID 64915786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. PubChemLite - (4-amino-2-fluorophenyl)methanol (C7H8FNO) [pubchemlite.lcsb.uni.lu]
- 4. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medline.com [medline.com]
- 7. angenechemical.com [angenechemical.com]
Personal protective equipment for handling (2-Amino-4-fluorophenyl)methanol
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial, immediate safety and logistical information for the handling of (2-Amino-4-fluorophenyl)methanol, including operational procedures and disposal plans. The following recommendations are based on best practices for handling similar chemical compounds and are intended to ensure the safety of laboratory personnel and compliance with environmental regulations.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure when handling this compound. The required equipment is summarized in the table below.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN166.[1][2] | To prevent accidental splashes to the eyes. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile, neoprene) tested according to EN 374.[3] Double gloving is recommended.[4] | To avoid direct skin contact. Check for signs of degradation and replace immediately if compromised. |
| Body Protection | Laboratory coat, long-sleeved impermeable gown that closes in the back. | To protect skin from potential exposure. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate filter for organic vapors and particulates is required if dust or aerosols are likely to be generated.[5][6] All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[5][7][6] | To minimize the inhalation of vapors or aerosols. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
| Procedure | Specification | Rationale |
| Handling | Use only under a chemical fume hood.[5][7] Avoid the formation of dust and aerosols.[1][7] Do not breathe dust, fume, gas, mist, vapors, or spray.[8] Avoid contact with skin, eyes, and clothing.[1][3][8] | To prevent exposure and contamination. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[1][7] Store under an inert atmosphere and protect from direct sunlight.[5][7] | To maintain chemical stability and prevent degradation. |
| Incompatible Materials | Strong oxidizing agents, strong acids.[1][7] | To prevent hazardous chemical reactions. |
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Type | First-Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[1][2] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[2][9] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[1] |
| Accidental Release | Ensure adequate ventilation.[1][7] Wear appropriate PPE. Sweep up the material and place it in a suitable, closed container for disposal.[1][7] Avoid dust formation.[1][7] Do not let the product enter drains.[1] |
Disposal Plan
The disposal of this compound and its containers must be handled as hazardous waste.
| Waste Type | Disposal Protocol |
| Solid Waste | Contaminated items such as gloves, bench liners, and weighing paper should be placed in a dedicated, clearly labeled hazardous waste container.[4] |
| Liquid Waste | Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for halogenated organic liquids.[4][6] |
| Container Disposal | Dispose of contents/container to an approved waste disposal plant. |
Note: Under no circumstances should this compound be discharged into the sanitary sewer system or disposed of as general solid waste.[6] All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]
Experimental Protocol: Weighing and Dissolving the Compound
This protocol outlines the steps for safely weighing and dissolving this compound.
-
Preparation:
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance.
-
Carefully weigh the desired amount of this compound.
-
Record the exact weight.
-
-
Dissolution:
-
Place a stir bar in an appropriate volumetric flask.
-
Carefully transfer the weighed compound into the flask.
-
Add a small amount of the desired solvent to the flask.
-
Place the flask on a magnetic stirrer and stir until the compound is fully dissolved.[4]
-
Once dissolved, add the remaining solvent to reach the final volume.[4]
-
-
Post-Procedure:
-
Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.[4]
-
Wipe down the work surface and any equipment used with an appropriate decontaminating solution.[4]
-
Dispose of all contaminated materials as outlined in the disposal plan.[4]
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.[4]
-
Logical Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
